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(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate Documentation Hub

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  • Product: (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate: A Mechanistic Guide to Paclitaxel Semi-Synthesis

Executive Summary The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) [1] is a highly specialized β -lactam chiral auxiliary and a critical precursor in the semi-synthesis of the chemoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) [1] is a highly specialized β -lactam chiral auxiliary and a critical precursor in the semi-synthesis of the chemotherapeutic agent Paclitaxel (Taxol). Often referred to as an acetoxy-variant of the classic Ojima lactam [2], its unique spatial architecture dictates both its extreme chemical reactivity and its flawless stereochemical transfer during the C13-side chain coupling to the baccatin III core.

This whitepaper provides an in-depth analysis of the compound's crystal structure, the causality behind its conformational dynamics, and self-validating experimental protocols for its synthesis and application in drug development.

Stereochemistry & Spatial Architecture

The absolute configuration of this β -lactam is (3R,4S) . This specific stereochemistry is not arbitrary; it is the exact spatial arrangement required to establish the (2'R, 3'S) stereocenters of the paclitaxel side chain upon ring opening.

In the closed azetidin-2-one ring, the C3-acetoxy group and the C4-phenyl group exhibit a cis-relationship . During the Staudinger cycloaddition (ketene-imine condensation), the transition state is highly ordered. The bulky phenyl and acetoxy groups are forced into a cis geometry to minimize steric clash with the incoming N-benzoyl substituent in the Zimmerman-Traxler-like transition state. Upon nucleophilic attack by the baccatin III alkoxide, the C2-N1 bond is cleaved, but the C3 and C4 stereocenters remain untouched, perfectly preserving the required stereochemistry for biological activity [3].

Crystal Structure & Conformational Dynamics

X-ray crystallographic analysis of N-benzoyl β -lactams reveals a structural anomaly that is the root cause of their synthetic utility: Nitrogen Pyramidalization and Amide Resonance Disruption .

In a standard amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, resulting in a planar geometry and a highly stable, unreactive carbonyl. However, in (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, the steric repulsion between the N1-benzoyl phenyl ring and the C4-phenyl group forces the benzoyl carbonyl out of coplanarity with the β -lactam nitrogen.

Because the nitrogen lone pair is pulled into the highly electron-withdrawing N-benzoyl system, it cannot efficiently donate electron density into the β -lactam ring. Consequently:

  • The nitrogen atom becomes pyramidalized (sum of angles < 360°).

  • The β -lactam C2=O bond shortens, acquiring extreme ketonic character.

  • The C2-N1 bond lengthens, weakening it and priming it for nucleophilic cleavage.

Table 1: Key Crystallographic & Conformational Parameters
Structural ParameterTypical Amide Value(3R,4S) β -Lactam ValueMechanistic Consequence
N1 Geometry (Sum of Angles) ~360.0° (Planar)~352.4° (Pyramidal)Loss of amide resonance; increased ground-state energy.
C2=O Bond Length 1.23 - 1.24 Å1.19 - 1.20 ÅCarbonyl becomes highly electrophilic (ketone-like).
N1-C2 Bond Length 1.32 - 1.34 Å1.38 - 1.40 ÅBond is weakened, facilitating rapid ring-opening.
Azetidinone Puckering PlanarSlight fold along C2-C4Relieves ring strain during transition to tetrahedral intermediate.

Mechanistic Pathways

The Staudinger Synthesis Workflow

The construction of the β -lactam ring relies on the [2+2] cycloaddition of an imine and a ketene. The use of a chiral auxiliary or asymmetric catalyst ensures the (3R,4S) configuration.

G A Imine Formation (Benzaldehyde + Amine) C [2+2] Cycloaddition (Zimmerman-Traxler TS) A->C Nucleophilic Attack B Ketene Generation (Acetoxyacetyl chloride + Et3N) B->C Electrophilic Component D (3R,4S)-Beta-Lactam Cis-Stereochemistry C->D Ring Closure & Stereocontrol

Fig 1. Staudinger cycloaddition pathway for (3R,4S)-beta-lactam synthesis.

The Paclitaxel Semi-Synthesis Coupling

The highly sterically hindered C13-OH of 10-deacetylbaccatin III (or its protected derivatives) is notoriously unreactive. The extreme electrophilicity of the N-benzoyl β -lactam overcomes this kinetic barrier.

G A 10-Deacetylbaccatin III (C13-OH) B Base Deprotonation (LiHMDS, -78°C) A->B C Lithium Alkoxide Intermediate B->C E Nucleophilic Attack at Lactam Carbonyl C->E D (3R,4S)-1-Benzoyl-2-oxo- 4-phenylazetidin-3-yl acetate D->E Highly Electrophilic F Ring Opening & Acyl Transfer E->F G Paclitaxel Precursor (2'R, 3'S configuration) F->G Stereocenter Retention

Fig 2. Mechanism of C13 side-chain coupling via lactam ring opening.

Experimental Protocols

Protocol A: Self-Validating Synthesis of the β -Lactam

Objective: Synthesize and verify the cis-(3R,4S) configuration prior to downstream coupling.

  • Imine Preparation: Condense benzaldehyde with an appropriate chiral amine (e.g., p-methoxyphenylamine or a chiral auxiliary) in dichloromethane (DCM) over MgSO 4​ . Filter and concentrate.

  • Ketene Cycloaddition:

    • Dissolve the imine in dry DCM under N 2​ and cool to -20°C.

    • Add 1.5 equivalents of triethylamine (Et 3​ N).

    • Dropwise, add acetoxyacetyl chloride (1.2 eq). The Et 3​ N deprotonates the acid chloride to form the highly reactive acetoxyketene in situ.

  • Reaction Monitoring (Self-Validation Step 1): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the imine spot and the appearance of a lower-R f​ UV-active spot indicates lactam formation.

  • Workup & N-Benzoylation: If an N-unsubstituted intermediate was formed via a cleavable auxiliary, deprotect the nitrogen. Subsequently, react the free lactam with benzoyl chloride and DMAP in THF at 0°C to install the N-benzoyl group.

  • Stereochemical Verification (Self-Validation Step 2): Isolate the product and run a 1 H NMR (400 MHz, CDCl 3​ ).

    • Critical Check: Locate the C3 and C4 methine protons. For the cis configuration, the coupling constant ( J3,4​ ) must be 5.0 - 5.5 Hz . If J3,4​ is ~2.0 Hz, the trans isomer has formed, and the batch must be discarded as it will yield the inactive (2'S, 3'S) paclitaxel diastereomer.

Protocol B: C13 Coupling to Baccatin III Core

Objective: Open the lactam ring to install the paclitaxel side chain.

  • Alkoxide Generation: Dissolve 7-TES-baccatin III in anhydrous THF under Argon. Cool to -78°C. Add 1.1 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir for 15 minutes to generate the C13-lithium alkoxide.

  • Lactam Addition: Add a solution of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (1.2 eq in THF) dropwise to the alkoxide solution at -78°C.

  • Reaction Progression: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C. The relief of ring strain and the electrophilicity of the lactam drive the reaction to completion [4].

  • Quenching & Purification: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Table 2: Stereochemical Mapping (Lactam to Paclitaxel)
β -Lactam PrecursorAtom MappingPaclitaxel Side ChainFunctional Role
C3 (R-configuration) C2' (R-configuration)Bears the essential hydroxyl group (post-acetate hydrolysis) for tubulin binding.
C4 (S-configuration) C3' (S-configuration)Anchors the phenyl ring into the hydrophobic pocket of β -tubulin.
N1-Benzoyl N-Benzoyl AmideEssential for deep hydrophobic interactions in the binding site.

Conclusion

The (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a masterclass in synthetic design. By intentionally utilizing steric hindrance to disrupt amide resonance, chemists have engineered a molecule that is stable enough to be crystallized and stored, yet reactive enough to couple with one of the most sterically hindered secondary alcohols in natural product chemistry. Strict adherence to NMR coupling constant validation ensures the absolute stereochemical fidelity required for the production of life-saving chemotherapeutics.

References

  • Chemsrc. "(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate - CAS#:146924-93-8". Chemsrc Chemical Database. Available at:[Link]

  • Wikipedia Contributors. "Ojima lactam". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method". Tetrahedron, 48(34), 6985–7012. DOI: 10.1016/S0040-4020(01)91210-4. Available at:[Link]

  • Wikipedia Contributors. "Taxol total synthesis". Wikipedia, The Free Encyclopedia. Available at: [Link]

Exploratory

Physicochemical properties of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

As a Senior Application Scientist overseeing advanced pharmaceutical intermediates, the strategic selection and handling of precursors is paramount to the efficiency of complex drug synthesis. This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing advanced pharmaceutical intermediates, the strategic selection and handling of precursors is paramount to the efficiency of complex drug synthesis. This technical guide provides an in-depth analysis of the physicochemical properties and mechanistic utility of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8).

By moving beyond basic specifications, this whitepaper explores the causality behind its structural design, its critical role in the semi-synthesis of Paclitaxel via the Ojima lactam approach, and self-validating protocols for its implementation in commercial manufacturing.

Structural & Physicochemical Characterization

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a highly functionalized β -lactam. Its architecture is not accidental; every functional group serves a precise mechanistic purpose in the downstream synthesis of taxanes. The N -benzoyl group acts as an electron-withdrawing activator for the lactam carbonyl, the C4 phenyl group establishes the hydrophobic binding pocket of the final API, and the C3 acetate serves as a robust, easily cleavable protecting group [1].

To ensure reproducible reaction kinetics, the physicochemical parameters of this intermediate must be strictly controlled.

Table 1: Quantitative Physicochemical Data of CAS 146924-93-8

PropertyValueMechanistic Implication / Causality
Molecular Formula C₁₈H₁₅NO₄Establishes the exact mass for stoichiometric equivalent calculations during coupling.
Molecular Weight 309.32 g/mol Standardizes molarity in anhydrous solvent systems [3].
Appearance White to off-white powderA visual baseline for degradation; discoloration indicates premature lactam hydrolysis.
Assay (Purity) ≥99.0% High purity prevents the introduction of stereoisomeric impurities that are difficult to separate from the final API [1].
Density 1.319 g/cm³Influences dispersion rates in tetrahydrofuran (THF) during cryogenic reactions [4].
Boiling Point 455.28 °C (at 760 mmHg)Indicates high thermal stability, though the compound is typically reacted at sub-zero temperatures to preserve stereocenters [4].

Mechanistic Causality in Taxane Semisynthesis

The commercial viability of Paclitaxel relies heavily on semi-synthetic routes starting from 10-deacetylbaccatin III (10-DAB) or Baccatin III, which are isolated from the European yew tree[2]. The direct esterification of the C13 hydroxyl group on Baccatin III is notoriously difficult due to severe steric hindrance from the rigid tetracyclic taxane core.

To bypass this thermodynamic barrier, the Ojima lactam tail addition is employed. The (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate acts as a highly strained, electrophilic spring. When exposed to a strong base, the C13-OH of Baccatin III is converted to an alkoxide, which aggressively attacks the C2 carbonyl of the β -lactam. The release of ring strain drives the reaction forward, forming the critical ester linkage and the N -benzoyl amide in a single, stereocontrolled sweep [2].

G N1 Baccatin III (Sterically Hindered Core) N4 Ring-Opening Coupling Reaction N1->N4 N2 (3R,4S)-1-Benzoyl-2-oxo- 4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) N2->N4 N3 Alkali Metal Base (e.g., NaHMDS) N3->N4 Deprotonates C13-OH N5 2'-Acetylpaclitaxel Intermediate N4->N5 Strain-Driven Tail Addition N6 Selective Hydrolysis (Mild Base) N5->N6 N7 Paclitaxel (Active API) N6->N7 Yields Free 2'-OH

Fig 1: Mechanism of Ojima lactam tail addition in paclitaxel semisynthesis.

Self-Validating Experimental Protocol: C13 Tail Addition

In pharmaceutical manufacturing, protocols must be self-validating—meaning the success or failure of a step is immediately physically or chemically apparent, preventing the downstream processing of failed batches. The following workflow details the coupling of the azetidinone intermediate to Baccatin III.

Step 1: Alkoxide Formation (Activation)
  • Procedure: Dissolve 1.0 equivalent of Baccatin III in anhydrous THF under a strict Argon atmosphere. Cool the reactor to -45 °C. Add 1.1 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise over 15 minutes.

  • Causality & Experience: Why NaHMDS? The C13-OH is buried within the molecule's steric bulk. NaHMDS is a strong, highly sterically hindered, non-nucleophilic base. It quantitatively deprotonates the C13-OH to form a reactive alkoxide without attacking the sensitive ester groups at C4 or C10. The cryogenic temperature (-45 °C) is critical to prevent the epimerization of the C7 stereocenter.

Step 2: Lactam Ring-Opening (Coupling)
  • Procedure: Dissolve 1.2 equivalents of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate in anhydrous THF. Introduce this solution dropwise to the alkoxide mixture. Stir for 1 hour at -45 °C, then gradually warm to 0 °C.

  • Causality & Experience: The β -lactam ring is highly electrophilic, exacerbated by the electron-withdrawing N -benzoyl group. The alkoxide attacks the C2 carbonyl, cleaving the C2-N1 bond. The use of the acetate protecting group at C3 (instead of traditional silyl ethers like TIPS or TES) offers superior crystalline properties and avoids the later use of highly corrosive hydrofluoric acid (HF) during deprotection.

Step 3: Quenching and Isolation
  • Procedure: Quench the reaction rapidly with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality & Experience: A mild, buffered acidic quench ( NH4​Cl ) instantly neutralizes the highly basic alkoxide and amide intermediates. This prevents the newly formed ester linkage and the acetate protecting groups from undergoing unwanted base-catalyzed hydrolysis.

Step 4: Selective Deprotection (Self-Validation)
  • Procedure: Treat the isolated 2'-acetylpaclitaxel intermediate with a mild base (e.g., dilute NaHCO3​ or 1% ammonia in methanol) at 0 °C to yield crude Paclitaxel.

  • Causality & Experience: This step is self-validating. The 2'-acetate on the newly attached side chain is significantly more sterically exposed than the core C4, C10, or C13 esters. If the coupling was successful, mild solvolysis will selectively cleave only the 2'-acetate, yielding the free 2'-OH required for the drug's biological activity (tubulin binding).

Analytical Validation & Quality Control

To ensure the integrity of the (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate prior to use, and to validate the coupling reaction, orthogonal analytical techniques must be employed:

  • FTIR Spectroscopy: The intact β -lactam exhibits a highly distinct, strained carbonyl stretch at ~1750 cm⁻¹ . The complete attenuation of this signal in the post-reaction mixture, coupled with the emergence of a standard ester carbonyl at ~1730 cm⁻¹ and an amide at ~1650 cm⁻¹, physically validates the successful ring-opening event.

  • Chiral HPLC: The enantiomeric purity of the azetidinone ( ≥99.0% ) must be confirmed via chiral stationary phase HPLC (e.g., Daicel Chiralcel OD). Any deviation from the (3R,4S) configuration will result in diastereomeric Paclitaxel impurities that drastically reduce the API's therapeutic efficacy and are nearly impossible to separate via standard crystallization.

References

  • The Essential Role of Azetidinone Derivatives in Pharmaceutical Synthesis: A Focus on (1-Benzoyl-2-oxo-4-phenylazetidin-3-yl) Acetate. nbinno.com.[Link]

  • Paclitaxel total synthesis. Wikipedia.[Link]

Foundational

Mechanism of beta-lactam ring opening in (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Mechanism of β -Lactam Ring Opening in (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate: A Mechanistic Guide for Paclitaxel Semi-Synthesis Abstract: The Synthon at the Heart of Taxane Development (3R,4S)-1-Benzoyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of β -Lactam Ring Opening in (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate: A Mechanistic Guide for Paclitaxel Semi-Synthesis

Abstract: The Synthon at the Heart of Taxane Development

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a highly specialized, stereochemically pure β -lactam derivative. It serves as a [1], functioning specifically as the protected precursor to the C13 side chain of paclitaxel (Taxol) and related taxane analogs. The attachment of this side chain to the sterically hindered baccatin III core relies on a highly efficient, thermodynamically driven β -lactam ring-opening reaction, utilized in the [2]. This whitepaper deconstructs the stereoelectronic architecture, mechanistic causality, and experimental protocols governing this critical ring-opening event.

Stereoelectronic Architecture: Why This Specific β -Lactam?

The remarkable electrophilicity of this specific β -lactam is not accidental; it is the result of precise stereoelectronic engineering designed to overcome the severe steric hindrance of the baccatin III core.

The four-membered azetidin-2-one ring is inherently strained, providing the thermodynamic impetus for ring opening. However, the N-benzoyl group is the critical kinetic activator. By withdrawing electron density, it disrupts standard amide resonance, imparting "imide-like" character to the C2 carbonyl. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the carbonyl highly susceptible to nucleophilic attack. The (3R)-acetate and (4S)-phenyl groups not only pre-organize the stereochemistry required for the paclitaxel side chain but also sterically direct the trajectory of the incoming nucleophile.

Table 1: Substituent Effects on β -Lactam Reactivity
SubstituentPositionMechanistic FunctionImpact on Ring Opening
Azetidin-2-one Core N/AImparts significant ring strain.Provides thermodynamic irreversibility upon C-N bond cleavage.
N-Benzoyl N1Electron-withdrawing group; disrupts amide resonance.Lowers LUMO energy; stabilizes the leaving nitrogen anion.
Acetate (O-Acetyl) C3 (3R)Hydroxyl protecting group; stereocontrol.Prevents side reactions; establishes the C2' stereocenter of paclitaxel.
Phenyl C4 (4S)Steric shielding and hydrophobic interaction.Directs the trajectory of nucleophilic attack; establishes C3' stereocenter.

Mechanistic Pathway: The Causality of C-N Bond Cleavage

The coupling of the acetate-protected β -lactam to the baccatin III core proceeds via an anionic ring-opening mechanism. The causality of each step is driven by a delicate balance of Lewis acid-base interactions and strain relief.

  • Alkoxide Generation & Lithium Coordination: The reaction is initiated by deprotonating the C13-hydroxyl group of 7-TES-baccatin III. The [3] is critical: it is a strong, non-nucleophilic base that avoids unwanted transesterification at the baccatin core. Furthermore, the lithium cation ( Li+ ) acts as a Lewis acid, coordinating to the C2 carbonyl oxygen of the β -lactam. This "alkali metal effect" further polarizes the carbonyl bond, amplifying its electrophilicity.

  • Nucleophilic Addition: The C13-lithium alkoxide attacks the activated C2 carbonyl of the β -lactam, forming a tetrahedral intermediate.

  • C-N Bond Cleavage: The tetrahedral intermediate rapidly collapses. The C-N bond cleaves, driven by the release of the four-membered ring strain—a principle well-documented in the[4]. The leaving group is an amide anion, which is highly stabilized by resonance with the N-benzoyl group.

  • Protonation: Upon aqueous workup, the nitrogen anion is protonated, yielding the stable secondary amide that constitutes the paclitaxel side chain.

Mechanism A 1. Alkoxide Generation (LiHMDS + Baccatin III) B 2. Lithium Coordination (Li+ to C2 Carbonyl) A->B C 3. Nucleophilic Attack (C13-O⁻ attacks C2) B->C D 4. Tetrahedral Intermediate (C-N Bond Weakens) C->D E 5. Ring Opening (C-N Cleavage) D->E F 6. Protonation (Amide Formation) E->F

Mechanistic logic flow of the β-lactam ring-opening cascade.

Self-Validating Experimental Protocol: The Ojima-Holton Coupling

To ensure high yields and prevent epimerization, the[3] must be executed under strictly controlled, anhydrous conditions. The following methodology details the coupling workflow.

Step 1: Preparation & Inert Atmosphere

  • Action: Flame-dry a round-bottom flask under vacuum and purge with ultra-pure Argon. Dissolve 7-TES-baccatin III (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

  • Causality: Moisture rapidly hydrolyzes the activated β -lactam and quenches the LiHMDS base. THF is chosen for its superior ability to solvate both the complex taxane core and the organolithium intermediates.

Step 2: Cooling & Deprotonation

  • Action: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Slowly add LiHMDS (1.0 M in THF, 1.1 equivalents) dropwise over 10 minutes. Stir for 30 minutes at -40 °C.

  • Causality: The [3] or epimerization of the baccatin III core. The slight excess of LiHMDS ensures complete formation of the C13-alkoxide.

Step 3: Lactam Addition

  • Action: Dissolve (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (1.2 equivalents) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -40 °C.

  • Causality: The β -lactam is added in a 20% molar excess to drive the kinetically slow coupling reaction (hindered by the C13 position) to completion.

Step 4: Reaction Propagation & Validation

  • Action: Stir the mixture at -40 °C for 1 hour, then gradually allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1) or HPLC.

  • Causality: Gradual warming provides the necessary thermal energy to overcome the activation barrier of the sterically congested transition state. The workflow is self-validating: the complete disappearance of the 7-TES-baccatin III spot on TLC confirms successful nucleophilic attack and ring opening.

Step 5: Quenching & Purification

  • Action: Quench the reaction at 0 °C with [3]. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel column chromatography.

  • Causality: NH4​Cl provides a mildly acidic proton source to neutralize the amide anion and excess LiHMDS without risking acid-catalyzed cleavage of the newly formed ester bond or the C3-acetate protecting group.

Workflow Prep Preparation Dry THF, Inert Atm, -40°C Deprot Deprotonation Add 1.1 eq LiHMDS (30 min) Prep->Deprot Add Lactam Addition Add 1.2 eq β-Lactam Deprot->Add React Reaction 1h at -40°C, 2h at 0°C Add->React Check Validation Checkpoint TLC/HPLC Monitoring React->Check Check->React Incomplete Quench Quenching Sat. NH4Cl (aq) Check->Quench Complete Purify Purification Extraction & Chromatography Quench->Purify

Self-validating experimental workflow for β-lactam coupling.

Comprehensive References

  • Title: Paclitaxel total synthesis Source: Wikipedia URL: [Link]

  • Title: Kinetics of Anionic Ring-Opening Polymerization of Variously Substituted β-Lactams Source: ACS Publications (Macromolecules) URL: [Link]

  • Title: The Essential Role of Azetidinone Derivatives in Pharmaceutical Synthesis Source: Nbinno URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL Acetate at Room Temperature

Audience: Researchers, scientists, and drug development professionals. Foreword: The Criticality of Stability in Pharmaceutical Intermediates In the intricate process of drug development and manufacturing, the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Criticality of Stability in Pharmaceutical Intermediates

In the intricate process of drug development and manufacturing, the stability of each component is paramount. This is particularly true for complex chiral intermediates like (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate, a key building block in the synthesis of the widely used anticancer agent, Paclitaxel.[1] The thermodynamic stability of this intermediate directly impacts the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of this azetidinone derivative at room temperature, outlines potential degradation pathways, and details robust methodologies for its stability assessment.

Molecular Profile and Inherent Structural Liabilities

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a molecule characterized by a strained four-membered β-lactam ring and an acetate ester functional group.[1] Both of these moieties are known to be susceptible to degradation, particularly through hydrolysis.[2][3] The inherent ring strain of the β-lactam makes it a prime target for nucleophilic attack, leading to ring-opening and loss of the desired stereochemistry, which is crucial for its role in the synthesis of Paclitaxel.

Compound Attribute Identifier
IUPAC Name (3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
CAS Number 146924-93-8[1]
Molecular Formula C₁₈H₁₅NO₄
Appearance White to off-white powder[1]
Key Functional Groups β-lactam, Acetate Ester, Benzoyl Amide, Phenyl Group

Potential Degradation Pathways at Room Temperature

The primary mechanism of degradation for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate at room temperature is expected to be hydrolysis. This can occur at two principal sites on the molecule: the β-lactam ring and the acetate ester.

Hydrolysis of the β-Lactam Ring

The four-membered azetidinone ring is highly strained and susceptible to nucleophilic attack, particularly by water or hydroxide ions.[2][3] This leads to the cleavage of the amide bond within the ring, resulting in the formation of a β-amino acid derivative. This degradation pathway is often catalyzed by acidic or basic conditions.[2] The opening of the β-lactam ring is a critical degradation pathway as it destroys the core structure of the intermediate.

Hydrolysis of the Acetate Ester

The acetate ester group at the C-3 position is also prone to hydrolysis, which would yield a hydroxyl group. This reaction can also be catalyzed by acids or bases. While this may seem like a less critical degradation compared to the β-lactam ring opening, the presence of the resulting hydroxyl compound as an impurity can complicate subsequent synthesis steps and affect the purity of the final API.

Caption: Potential hydrolytic degradation pathways.

A Framework for Assessing Thermodynamic Stability: Forced Degradation Studies

To thoroughly understand the stability of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate, a forced degradation (or stress testing) study is indispensable.[4][5][6] This involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage to accelerate degradation and identify potential degradation products.[4] This information is crucial for developing stability-indicating analytical methods.[5]

Experimental Protocol for Forced Degradation

The following protocol outlines a systematic approach to the forced degradation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate.

Objective: To identify the degradation products and pathways under various stress conditions.

Materials:

  • (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Mass spectrometer (for identification of degradation products)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at room temperature and 60°C.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 60°C, 80°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify the structure of significant degradation products using LC-MS.

Caption: Workflow for forced degradation studies.

Long-Term Stability Testing at Room Temperature

While forced degradation provides a rapid assessment of stability, long-term stability testing under intended storage conditions is required to establish a re-test period or shelf life.[7][8][9]

ICH Guidelines for Long-Term Stability Testing

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[9][10][11] For a drug substance intended for storage at room temperature, the long-term stability study is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9][10]

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Protocol for Long-Term Stability Study

Objective: To evaluate the stability of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate under long-term storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound.[8][12]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[8][12]

  • Storage: Place the samples in a stability chamber maintained at the specified long-term conditions (e.g., 25°C / 60% RH).

  • Testing Frequency: Test the samples at regular intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[10][13]

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance

    • Assay (by a validated stability-indicating HPLC method)

    • Purity (related substances/degradation products)

    • Water content

Data Interpretation and Reporting

The data from both forced degradation and long-term stability studies should be meticulously analyzed and documented.

  • Forced Degradation: The results will help in proposing the degradation pathways and demonstrating the specificity of the analytical method. A mass balance should be calculated to ensure that all degradation products are accounted for.

  • Long-Term Stability: The data should be plotted over time to assess any trends in assay value or the formation of degradation products. Statistical analysis can be used to determine the re-test period, which is the time during which the drug substance is expected to remain within its specification under the defined storage conditions.

Conclusion and Recommendations

The thermodynamic stability of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate at room temperature is a critical quality attribute. Its inherent structural features, namely the β-lactam ring and the acetate ester, make it susceptible to hydrolytic degradation. A comprehensive stability program, encompassing both forced degradation and long-term stability studies, is essential to understand its degradation profile and to establish appropriate storage and handling conditions. The insights gained from these studies are fundamental to ensuring the quality and consistency of this vital pharmaceutical intermediate and, consequently, the safety and efficacy of the final drug product. It is recommended that this compound be stored in well-sealed containers, protected from moisture and extremes of pH, to minimize degradation.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. (2004, May 14). PubMed.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Degradation of β-lactam antibiotics. (n.d.).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
  • Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PubMed Central (PMC).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PubMed Central (PMC).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI.
  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. (2026, March 13). ScienceDirect.
  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). U.S.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substr
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • The Essential Role of Azetidinone Derivatives in Pharmaceutical Synthesis: A Focus on (1-Benzoyl-2-oxo-4-phenylazetidin-3-yl)

Sources

Foundational

An In-Depth Technical Guide to the Electronic and Steric Effects of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

For Researchers, Scientists, and Drug Development Professionals Abstract (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a pivotal chiral intermediate, most notably in the semi-synthesis of the potent anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a pivotal chiral intermediate, most notably in the semi-synthesis of the potent anticancer agent, Paclitaxel (Taxol®). Its rigid four-membered azetidinone (β-lactam) core, adorned with specific substituents, presents a fascinating case study in the interplay of electronic and steric effects that govern its conformation, reactivity, and spectroscopic properties. This guide provides a comprehensive analysis of these effects, offering field-proven insights for professionals engaged in organic synthesis and drug development.

Introduction: The Significance of a Chiral Building Block

The β-lactam ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[1][2] Beyond their antimicrobial prowess, substituted monocyclic β-lactams have emerged as crucial synthons for a diverse array of biologically active molecules.[3] (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate holds a place of distinction in this class, serving as a key precursor to the C13 side chain of Paclitaxel, a compound that revolutionized cancer chemotherapy.[1] The precise stereochemistry and the nature of the substituents on the azetidinone ring are paramount to its utility in the intricate total synthesis of this complex natural product.

This guide will dissect the nuanced electronic and steric contributions of the N-benzoyl, C3-acetoxy, and C4-phenyl groups, providing a deeper understanding of the molecule's behavior and its role as a versatile synthetic intermediate.

Molecular Architecture: A Confluence of Steric and Electronic Influences

The (3R,4S) stereochemistry dictates a cis relationship between the acetate group at C3 and the phenyl group at C4. This arrangement is fundamental to the molecule's overall shape and reactivity.

The Azetidinone Core: A Strained and Reactive Moiety

The four-membered azetidinone ring is inherently strained, which significantly influences its chemical properties. The ring strain forces the amide bond to be more reactive than in acyclic amides, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2]

The N-Benzoyl Group: Electronic Withdrawal and Conformational Control

The benzoyl group attached to the nitrogen atom exerts a powerful influence on the electronic nature and conformation of the β-lactam ring.

  • Electronic Effects: The carbonyl group of the benzoyl moiety is strongly electron-withdrawing. This has two major consequences:

    • It decreases the electron density on the nitrogen atom, which in turn further increases the electrophilicity of the β-lactam carbonyl carbon. This enhanced reactivity is crucial for subsequent synthetic transformations.

    • The amide resonance within the benzoyl group itself can influence the planarity of the N-substituent relative to the azetidinone ring.

  • Steric and Conformational Effects: The bulky benzoyl group introduces significant steric hindrance. X-ray crystallographic studies of related N-benzoyl β-lactam structures, such as the Paclitaxel side-chain methyl ester, reveal that the benzoyl group often adopts a conformation that minimizes steric clash with the substituents on the azetidinone ring.[4] This can influence the accessibility of the β-lactam carbonyl to approaching nucleophiles.

G cluster_azetidinone Azetidinone Ring N N C2 C2(=O) N->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->N Benzoyl Benzoyl Group Benzoyl->N N-Acyl Bond (Electronic Withdrawal) Phenyl Phenyl Group Phenyl->C4 C-Ph Bond (Steric Bulk) Acetoxy Acetoxy Group Acetoxy->C3 C-OAc Bond (Steric & Electronic Effects) Note Substituent effects on the core ring.

Figure 1: Key substituent effects on the azetidinone ring.

The C4-Phenyl Group: A Bulky Stereodirecting Anchor

The phenyl group at the C4 position is a major steric determinant. Its presence is a key factor in directing the stereochemical outcome of reactions at the adjacent C3 position during synthesis. In the cis-(3R,4S) configuration, the phenyl and acetoxy groups are on the same face of the azetidinone ring, leading to significant steric interactions that dictate the preferred conformation of the molecule.

The C3-Acetoxy Group: Modulating Reactivity and Chirality

The acetoxy group at the C3 position is not merely a passive substituent.

  • Electronic Effects: The ester carbonyl of the acetoxy group is an electron-withdrawing group, which can influence the acidity of the C3 proton.

  • Steric Effects: The acetoxy group contributes to the steric crowding on one face of the β-lactam ring, working in concert with the C4-phenyl group to direct the approach of reagents. Its presence is also a handle for further functionalization, often being hydrolyzed to the corresponding alcohol in the synthesis of the Paclitaxel side chain.

Spectroscopic Characterization: Unveiling the Molecular Structure

Infrared (IR) Spectroscopy

The IR spectrum of a β-lactam is characterized by a strong carbonyl stretching absorption at a higher frequency than that of acyclic amides due to ring strain.

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
β-Lactam C=O1730 - 1760Increased frequency due to ring strain.[5]
Benzoyl C=O~1670Conjugation with the phenyl ring lowers the frequency.
Acetate C=O~1740Typical ester carbonyl absorption.
Aromatic C-H3000 - 3100Stretching vibrations of the phenyl rings.
Aliphatic C-H2850 - 3000Stretching vibrations of the methyl group.
C-O1000 - 1300Stretching vibrations of the ester and ether linkages.

A study on 4-benzoyl-4-phenyl-β-lactam derivatives provides further insight into the vibrational modes of the core structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR:

Proton(s)Predicted Chemical Shift (δ, ppm)CouplingRationale
H3~5.5 - 6.0DoubletDeshielded by the adjacent acetoxy and carbonyl groups.
H4~5.0 - 5.5DoubletDeshielded by the adjacent phenyl and carbonyl groups.
Phenyl H's7.0 - 8.0MultipletsAromatic protons of the benzoyl and C4-phenyl groups.
Acetate CH₃~2.0SingletMethyl protons of the acetoxy group.

The coupling constant between H3 and H4 (³JH3-H4) is particularly informative for determining the stereochemistry. For cis-β-lactams, this coupling constant is typically in the range of 4-6 Hz.[7]

¹³C NMR:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
β-Lactam C=O (C2)~165 - 170Carbonyl carbon in a strained ring.
Benzoyl C=O~165 - 170Amide carbonyl carbon.
Acetate C=O~170Ester carbonyl carbon.
C3~70 - 75Carbon bearing the acetoxy group.
C4~60 - 65Carbon bearing the phenyl group.
Aromatic C's120 - 140Carbons of the phenyl rings.
Acetate CH₃~21Methyl carbon of the acetoxy group.

Reactivity and Synthetic Applications: A Gateway to Paclitaxel

The electronic and steric features of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate dictate its reactivity and make it an ideal precursor for the Paclitaxel side chain.

Figure 2: Synthetic pathway from the title compound to Paclitaxel.

Synthesis via Staudinger Cycloaddition

The azetidinone ring is typically formed through a [2+2] cycloaddition reaction between a ketene and an imine, known as the Staudinger reaction. The stereochemical outcome of this reaction is highly dependent on the electronic and steric properties of the substituents on both the ketene and the imine. Electron-withdrawing groups on the nitrogen of the imine can favor the formation of trans products, while steric bulk can also play a significant role in directing the stereochemistry.[2]

Experimental Protocol: Generalized Staudinger Reaction for β-Lactam Synthesis

  • Imine Formation: React benzaldehyde with a suitable amine (e.g., aniline) to form the corresponding imine.

  • Ketene Generation: In a separate flask, generate the acetoxyketene in situ from acetoxyacetyl chloride and a non-nucleophilic base (e.g., triethylamine) at low temperature (-78 °C).

  • Cycloaddition: Slowly add the ketene solution to the imine solution at low temperature.

  • Workup and Purification: Allow the reaction to warm to room temperature, quench with a suitable reagent, and purify the resulting β-lactam by chromatography.

Key Reactions in Paclitaxel Synthesis

The primary role of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate in Paclitaxel synthesis involves the following key steps:

  • Hydrolysis of the Acetate: The acetoxy group at C3 is selectively hydrolyzed to a hydroxyl group.

  • Coupling with Baccatin III: The resulting N-benzoyl-β-lactam, which is the core of the Paclitaxel side chain, is then coupled to the C13 hydroxyl group of a protected Baccatin III derivative.

  • Deprotection: Subsequent deprotection steps yield the final Paclitaxel molecule.[1]

The rigidity and defined stereochemistry of the β-lactam ring are crucial for achieving the desired stereochemical outcome in the coupling reaction.

Conclusion

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a molecule where electronic and steric effects are intricately balanced to provide a stable, yet reactive, chiral building block. The electron-withdrawing N-benzoyl group activates the β-lactam ring, while the cis-disposed C3-acetoxy and C4-phenyl groups enforce a specific conformation and provide steric direction for subsequent reactions. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to leverage this and similar β-lactam synthons for the construction of complex and biologically important molecules. The continued exploration of the chemistry of such strained heterocyclic systems will undoubtedly lead to further innovations in both synthetic methodology and medicinal chemistry.

References

  • Peterson, J. R., Do, H. D., & Rogers, R. D. (1991). X-ray Structure and Crystal Lattice Interactions of the Taxol Side-Chain Methyl Ester. Pharmaceutical Research, 8(7), 908–912.
  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294.
  • Mastropaolo, D., Camerman, A., Luo, Y., Brayer, G. D., & Camerman, N. (1995). Crystal and molecular structure of paclitaxel (taxol). Proceedings of the National Academy of Sciences, 92(15), 6920–6924.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Méndez, L., Poeylaut, A., & Mata, E. G. (2024). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams.
  • Andresini, G., Degennaro, L., & Luisi, R. (2022).
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(5), 1979-2045.
  • Shinde, P. V., et al. (2015). Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Chemical and Pharmaceutical Research, 7(3), 1148-1154.
  • Gao, Q., & Chen, S. H. (1996). An unprecedented side chain conformation of paclitaxel (Taxol®): Crystal structure of 7-Mesylpaclitaxel. Tetrahedron Letters, 37(20), 3425–3428.
  • Page, M. I. (1984). The mechanisms of reactions of β-lactam antibiotics. Accounts of Chemical Research, 17(4), 144–151.
  • Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(34), 12693-12700.
  • Wiitala, K. W., Cramer, C. J., & Hoye, T. R. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed 1H or 13C NMR chemical shifts using diastereomeric penam β‐lactams as a test set. Magnetic Resonance in Chemistry, 45(9), 819-829.
  • De Kimpe, N., & Verhé, R. (1980). The chemistry of azetidinones (β-lactams). In The Chemistry of Heterocyclic Compounds (Vol. 39, pp. 1-264). John Wiley & Sons, Inc.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Yadav, V. K. (2021). Steric and Stereoelectronic Effects in Organic Chemistry. Springer.
  • Pandita, D., et al. (2013). (a) X-Ray diffraction pattern of paclitaxel. (b).
  • NextSDS. (n.d.). (3R,4S)
  • Al-Hourani, B. J. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 134-142.
  • PubChem. (n.d.). (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocol for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Application Note: Asymmetric Synthesis Protocol for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate Executive Summary (3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone (CAS: 146924-93-8) is a highly specialized ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis Protocol for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate

Executive Summary

(3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone (CAS: 146924-93-8) is a highly specialized chiral building block, widely recognized as an Ojima-type lactam derivative. It serves as a critical intermediate in the semi-synthesis of Paclitaxel (Taxol) and related taxane-based chemotherapeutics[1][2]. The biological efficacy of Paclitaxel is strictly dependent on the (2'R,3'S) stereochemistry of its C-13 side chain, which corresponds directly to the (3R,4S) configuration of this azetidinone precursor. This application note outlines a highly scalable, stereoselective protocol combining a Staudinger[2+2] cycloaddition[3] with an enzymatic kinetic resolution[4] to achieve an enantiomeric excess (ee) of >98%.

Mechanistic Principles & Causality

To ensure a self-validating and robust workflow, it is critical to understand the chemical causality behind the reagent selection and reaction conditions:

  • Ketene-Imine Cycloaddition (Staudinger Reaction): The reaction between acetoxyacetyl chloride and an imine (N-(4-methoxyphenyl)benzylideneimine) in the presence of a tertiary amine generates an intermediate ketene. The [2+2] cycloaddition strongly favors the cis-diastereomer due to the orthogonal approach trajectories of the ketene and imine, establishing the necessary relative (3R,4S) stereochemistry[1][3].

  • Oxidative Cleavage of the PMP Group: The p-methoxyphenyl (PMP) group acts as an excellent activating auxiliary during imine formation but must be removed prior to benzoylation. Ceric ammonium nitrate (CAN) provides a mild, single-electron oxidative cleavage that selectively removes the PMP group (oxidizing it to benzoquinone) without disrupting the highly strained beta-lactam ring[1].

  • Enzymatic Kinetic Resolution: Chemical resolutions of beta-lactams often suffer from low yield and poor selectivity. Utilizing Candida antarctica lipase B (CAL-B) in a biphasic or organic medium allows for highly enantioselective deacylation and subsequent ring-opening of the undesired (3S,4R)-enantiomer. The target (3R,4S)-acetate remains structurally intact, providing an "easy-on, easy-off" self-validating resolution system with an E-value > 200 and ee ≥ 98%[4].

  • N-Benzoylation: The installation of the N-benzoyl group is not merely a protecting strategy. It electronically activates the beta-lactam carbonyl, making it highly susceptible to the subsequent nucleophilic attack by the sterically hindered C13-hydroxyl of Baccatin III—a critical ring-opening coupling step in Paclitaxel assembly[1][5].

Synthesis Workflow Visualization

SynthesisWorkflow Imine N-(4-Methoxyphenyl) benzylideneimine + Acetoxyacetyl Chloride Cycloaddition Staudinger Cycloaddition (Et3N, DCM, -78°C to RT) Imine->Cycloaddition RacemicLactam (±)-cis-3-Acetoxy-1-PMP- 4-phenylazetidin-2-one Cycloaddition->RacemicLactam Deprotection Oxidative Deprotection (CAN, CH3CN/H2O, 0°C) RacemicLactam->Deprotection NH_Lactam (±)-cis-3-Acetoxy- 4-phenylazetidin-2-one Deprotection->NH_Lactam Resolution Enzymatic Resolution (CAL-B Lipase, Buffer) NH_Lactam->Resolution ChiralLactam (3R,4S)-3-Acetoxy- 4-phenylazetidin-2-one Resolution->ChiralLactam Kinetic Resolution (ee > 98%) Benzoylation N-Benzoylation (BzCl, DMAP, Et3N) ChiralLactam->Benzoylation FinalProduct (3R,4S)-1-Benzoyl-3-acetoxy- 4-phenylazetidin-2-one (Target Intermediate) Benzoylation->FinalProduct

Workflow of the asymmetric synthesis of (3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate.

Step-by-Step Experimental Protocols

Protocol 4.1: Synthesis of (±)-cis-3-Acetoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
  • Preparation: In a flame-dried 500 mL round-bottom flask under an inert N₂ atmosphere, dissolve 50.0 mmol of N-(4-methoxyphenyl)benzylideneimine in 200 mL of anhydrous dichloromethane (DCM)[1].

  • Base Addition: Add 150.0 mmol (3.0 eq) of anhydrous triethylamine (Et₃N). Cool the reaction mixture to -78 °C using a dry ice/acetone bath to control the highly exothermic ketene generation.

  • Ketene Generation & Cycloaddition: Dissolve 60.0 mmol (1.2 eq) of acetoxyacetyl chloride in 50 mL of dry DCM. Add this solution dropwise over 45 minutes to the imine mixture[1]. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization (ethyl acetate/hexane) to yield the racemic cis-lactam.

Protocol 4.2: Oxidative N-Deprotection (PMP Cleavage)
  • Preparation: Dissolve 20.0 mmol of the racemic cis-lactam in 100 mL of HPLC-grade acetonitrile and cool the solution to 0 °C in an ice bath.

  • Oxidation: Prepare an aqueous solution of 60.0 mmol (3.0 eq) of Ceric Ammonium Nitrate (CAN) in 50 mL of distilled water. Add this dropwise to the lactam solution over 30 minutes[1].

  • Monitoring: Stir for 1 hour at 0 °C. Self-Validation Check: The reaction mixture will undergo a distinct color shift from deep orange to pale yellow, indicating the successful oxidation of the PMP group to benzoquinone.

  • Workup: Dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with 10% aqueous Na₂SO₃ to neutralize residual oxidants, followed by saturated NaHCO₃ and brine. Dry and concentrate to afford (±)-cis-3-acetoxy-4-phenylazetidin-2-one.

Protocol 4.3: Enzymatic Kinetic Resolution
  • System Setup: In a 250 mL Erlenmeyer flask, dissolve 10.0 mmol of the N-deprotected racemic lactam in 100 mL of diisopropyl ether (iPr₂O).

  • Enzyme Addition: Add 0.5 mL of distilled water (acting as the nucleophile for ring-opening) and 500 mg of immobilized Candida antarctica lipase B (CAL-B)[4].

  • Incubation: Incubate the suspension in a thermostatic orbital shaker at 60 °C at 150 rpm for 48 hours. The enzyme selectively hydrolyzes the (3S,4R)-enantiomer.

  • Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and purify via silica gel flash chromatography (eluent: hexane/ethyl acetate 7:3) to isolate the intact, enantiopure (3R,4S)-3-acetoxy-4-phenylazetidin-2-one.

Protocol 4.4: N-Benzoylation
  • Preparation: Dissolve 5.0 mmol of the enantiopure (3R,4S)-lactam in 25 mL of anhydrous THF under N₂.

  • Activation: Add 0.5 mmol (0.1 eq) of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and 10.0 mmol (2.0 eq) of Et₃N.

  • Benzoylation: Cool the mixture to 0 °C and add 7.5 mmol (1.5 eq) of benzoyl chloride dropwise[1][5].

  • Completion: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via column chromatography to yield the final target compound.

Quantitative Data & Quality Control

Table 1: Physicochemical Properties of the Target Intermediate

Parameter Specification
Chemical Name (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
CAS Registry Number 146924-93-8[6]
Molecular Formula C₁₈H₁₅NO₄
Molecular Weight 309.32 g/mol [6]
Stereochemical Purity ee ≥ 98%[4]

| Primary Application | C-13 side-chain coupling for Paclitaxel semi-synthesis[1][2] |

Table 2: Step-by-Step Yield and Enantiomeric Excess Tracking

Synthesis Step Intermediate / Product Expected Yield (%) Enantiomeric Excess (ee %)
1. Cycloaddition (±)-cis-3-Acetoxy-1-PMP-4-phenylazetidin-2-one 85 - 90% N/A (Racemic)
2. Deprotection (±)-cis-3-Acetoxy-4-phenylazetidin-2-one 75 - 82% N/A (Racemic)
3. Resolution (3R,4S)-3-Acetoxy-4-phenylazetidin-2-one 45 - 48% (max theoretical 50%) ≥ 98%

| 4. Benzoylation | (3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone | 88 - 92% | ≥ 98% |

References

  • ResearchGate. "An efficient and green method for the synthesis of 2-azetidinones mediated by propylphosphonic anhydride (T3P®)". Available at:[Link]

  • ResearchGate. "Synthesis of the C-13 Side-Chain of Taxol". Available at:[Link]

  • Scribd. "Alkene | Chemical Reactions". Available at: [Link]

  • DrugFuture. "Intaxel (from Himalayan Yew), Paclitaxel... Process for the preparation of taxol". Available at: [Link]

  • Manus Aktteva Biopharma LLP. "(3R,4S)-1-Benzoyl-3-acetoxy-4-phenyl-2-azetidinone (CAS No.: 146924-93-8)". Available at: [Link]

Sources

Application

Coupling (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate with 10-DAB for paclitaxel synthesis

Application Note & Protocol Topic: Strategic Coupling of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate with 10-Deacetylbaccatin III (10-DAB) for the Semi-Synthesis of Paclitaxel Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Coupling of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate with 10-Deacetylbaccatin III (10-DAB) for the Semi-Synthesis of Paclitaxel

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical manufacturing.

Abstract: The semi-synthesis of Paclitaxel (Taxol®), a cornerstone of modern chemotherapy, represents a significant achievement in synthetic organic chemistry. A critical step in this process is the esterification of the sterically hindered C13 hydroxyl group of the baccatin core. This guide provides a detailed examination and a step-by-step protocol for the coupling of the N-benzoyl-β-lactam side chain, specifically (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, with a protected derivative of 10-deacetylbaccatin III (10-DAB). We will delve into the underlying chemical principles, the rationale for strategic protecting group selection, and the mechanistic details of the highly efficient Ojima-Holton coupling reaction, providing researchers with the necessary framework for successful synthesis.

Introduction: The Synthetic Challenge

Paclitaxel is a complex diterpenoid consisting of a tetracyclic baccatin III core and an N-benzoyl-β-phenylisoserine side chain attached at the C13 position.[1][2] Its discovery and development were hampered by low natural abundance in the bark of the Pacific yew tree (Taxus brevifolia).[1] This scarcity propelled the development of semi-synthetic routes, which remain the primary commercial source of the drug.[2][3]

The most economically viable precursor is 10-deacetylbaccatin III (10-DAB), which can be sustainably harvested in significant quantities from the needles of the European yew (Taxus baccata).[3][4] The central challenge in converting 10-DAB to Paclitaxel lies in the selective acylation of the C13 hydroxyl group. This alcohol is located within a sterically crowded, concave environment of the baccatin core, making conventional esterification methods inefficient and low-yielding.[4]

The β-Lactam Solution: Rationale and Mechanism

To overcome the severe steric hindrance at C13, Iwao Ojima and Robert A. Holton independently developed a highly effective strategy employing a β-lactam (an azetidin-2-one) as a potent acylating agent.[5][6][7] This approach, often termed the Ojima-Holton coupling, is foundational to modern Paclitaxel synthesis.

Causality of the Experimental Design:
  • β-Lactam as an Activated Ester: The four-membered azetidinone ring is highly strained. When the lithium alkoxide of the baccatin core attacks the lactam's carbonyl carbon, the subsequent ring-opening process releases this strain, providing a strong thermodynamic driving force for the reaction. This makes the coupling highly efficient where standard esterifications fail.[6][8]

  • Stereochemical Control: The use of an enantiomerically pure β-lactam, such as the (3R,4S)-isomer specified, ensures the correct stereochemistry at the C2' and C3' positions of the final Paclitaxel side chain.[9][]

  • Strategic Use of Protecting Groups: The Paclitaxel precursor, 10-DAB, possesses multiple hydroxyl groups (at C1, C7, C10, and C13). To ensure the selective acylation at C13, other reactive sites must be temporarily blocked.

    • C7-Hydroxyl: The C7-OH is more sterically accessible and nucleophilic than the C13-OH. It is typically protected first, often with a triethylsilyl (TES) group, which is robust enough to survive the subsequent reaction steps but can be removed under specific conditions.[4]

    • C10-Hydroxyl: The C10 position in the final Paclitaxel molecule is acetylated. This acetylation is performed after the C7 protection but before the C13 coupling.

    • C3'-Hydroxyl (on the β-Lactam): The hydroxyl group on the β-lactam side chain (which becomes the C2'-OH in Paclitaxel) must also be protected. The topic specifies an acetate protecting group, (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate. While silyl ethers (e.g., TES) are also common[], the acetate serves the same purpose of preventing unwanted side reactions during the coupling.

The overall synthetic workflow is visualized below.

G cluster_0 Preparation of Baccatin Core cluster_1 Side Chain cluster_2 Coupling and Deprotection DAB 10-Deacetylbaccatin III (10-DAB) TES_DAB 7-O-TES-10-DAB DAB->TES_DAB  TES-Cl, Imidazole  or Pyridine BACCATIN 7-O-TES-Baccatin III TES_DAB->BACCATIN  Acetic Anhydride,  DMAP/Pyridine COUPLED Protected Paclitaxel (C7-TES, C2'-Acetate) BACCATIN->COUPLED  1. LiHMDS, THF, -40°C  2. Add β-Lactam LACTAM (3R,4S)-1-Benzoyl-2-oxo-4- phenylazetidin-3-yl acetate LACTAM->COUPLED PACLITAXEL Paclitaxel COUPLED->PACLITAXEL  HF, Pyridine  or HCl G cluster_0 Mechanism of β-Lactam Coupling BACCATIN 7-TES-Baccatin III with C13-OH ALKoxide Baccatin C13-Alkoxide (Nucleophile) BACCATIN->ALKoxide LiHMDS INTERMEDIATE Tetrahedral Intermediate ALKoxide->INTERMEDIATE Nucleophilic Attack on Carbonyl LACTAM β-Lactam (Electrophile) PRODUCT Ring-Opened Product (Protected Paclitaxel) INTERMEDIATE->PRODUCT Ring Opening (Strain Release)

Sources

Method

Advanced Catalytic Protocols for the Preparation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL Acetate

Introduction & Mechanistic Rationale The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a highly specialized, enantiopure azetidinone derivative. It serves as a critical synthetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a highly specialized, enantiopure azetidinone derivative. It serves as a critical synthetic precursor—often referred to as an acetoxy-protected Ojima lactam—for the semisynthesis of the blockbuster chemotherapeutic agent Paclitaxel (Taxol)[1]. The stereochemical integrity of this intermediate is paramount, as it directly dictates the bioactivity of the resulting (2R,3S)-3-phenylisoserine side chain of the final drug molecule[2].

Achieving the required >99% enantiomeric excess (ee) and strict cis-diastereoselectivity requires a highly orchestrated, three-node catalytic workflow. Rather than relying on purely stoichiometric chiral auxiliaries, modern pharmaceutical synthesis leverages a combination of base-catalyzed cycloaddition, biocatalytic kinetic resolution, and nucleophilic acyl transfer catalysis. This application note details the mechanistic causality and self-validating protocols for each catalytic step.

Retrosynthetic Workflow & Catalytic Nodes

The synthesis is divided into three distinct catalytic transformations. First, a base catalyst drives the formation of a racemic cis-β-lactam core. Second, an enzyme catalyst selectively processes the unwanted enantiomer, leaving the target stereoisomer intact. Finally, an acyl transfer catalyst facilitates the challenging N-benzoylation of the sterically hindered lactam ring.

G A Imine + Acetoxyacetyl Chloride B rac-cis-3-Acetoxy-4- phenylazetidin-2-one A->B Et3N (Base) Staudinger Rxn C (3R,4S)-3-Acetoxy-4- phenylazetidin-2-one B->C CAL-B (Lipase) Kinetic Resolution D (3R,4S)-1-Benzoyl-2-oxo- 4-phenylazetidin-3-yl acetate C->D DMAP (Catalyst) N-Benzoylation

Catalytic workflow for the synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate.

Catalyst Profiles & Quantitative Data

To ensure reproducibility, the following table summarizes the optimal catalysts, loading parameters, and expected quantitative outcomes for each node of the synthesis based on validated literature[3][4].

CatalystTransformationLoadingSolvent / TempYield (%)Enantiomeric Excess
Triethylamine (Et₃N) Staudinger Cycloaddition2.5 eqCH₂Cl₂ / -20 °C to RT75 - 85%N/A (Racemic cis)
Candida antarctica Lipase B Kinetic Resolution50 mg/mmoliPr₂O / 60 °C45 - 49%≥ 98% (E > 200)
Burkholderia cepacia Lipase Kinetic Resolution30 mg/mmolt-BuOMe / 45 °C46 - 48%≥ 98% (E > 200)
4-Dimethylaminopyridine N-Benzoylation0.1 - 0.2 eqCH₂Cl₂ / 0 °C to RT90 - 95%Retained (> 98%)

Experimental Protocols & Mechanistic Insights

Node 1: Base-Catalyzed Staudinger Cycloaddition

Objective: Synthesis of rac-cis-3-acetoxy-4-phenylazetidin-2-one. Catalyst: Triethylamine (Et₃N). Causality & Insight: The Staudinger reaction involves the [2+2] cycloaddition of a ketene and an imine[5]. Et₃N serves as the base catalyst to dehydrohalogenate acetoxyacetyl chloride, generating the highly reactive acetoxyketene in situ. The dropwise addition of the acid chloride at -20 °C is critical; if generated too rapidly or at elevated temperatures, the ketene will undergo competitive dimerization, drastically reducing the yield. The cis-diastereoselectivity is governed by the orthogonal approach of the imine to the ketene, minimizing steric clash in the zwitterionic transition state.

Step-by-Step Protocol:

  • In an oven-dried, argon-purged flask, dissolve N-(4-methoxyphenyl)benzaldimine (10.0 mmol) and Et₃N (25.0 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Dissolve acetoxyacetyl chloride (12.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and add dropwise via a syringe pump over 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via recrystallization (ethyl acetate/hexanes) to isolate the pure rac-cis-lactam. (Note: If the N-PMP group was used, it must be oxidatively cleaved using Ceric Ammonium Nitrate (CAN) prior to Node 2 to yield the free N-H lactam).

Node 2: Biocatalytic Kinetic Resolution

Objective: Isolation of the enantiopure (3R,4S)-3-acetoxy-4-phenylazetidin-2-one. Catalyst: Candida antarctica Lipase B (CAL-B, Novozym 435). Causality & Insight: Traditional chemical resolutions are often low-yielding and require expensive chiral auxiliaries. Here, we utilize CAL-B in an organic solvent system. The rigid active site of CAL-B exhibits profound stereodiscrimination (Enantiomeric ratio, E > 200)[3]. When exposed to 1 equivalent of water in diisopropyl ether (iPr₂O), the enzyme selectively catalyzes the ring-opening hydrolysis of the (3S,4R)-enantiomer into the corresponding β-amino acid. The desired (3R,4S)-enantiomer is sterically excluded from the catalytic triad and remains completely unreacted as the intact β-lactam[4].

Step-by-Step Protocol:

  • Suspend the rac-cis-3-acetoxy-4-phenylazetidin-2-one (5.0 mmol) in anhydrous diisopropyl ether (iPr₂O, 40 mL).

  • Add exactly 1.0 equivalent of distilled H₂O (90 µL). Strict control of water prevents non-specific background hydrolysis.

  • Add immobilized CAL-B (250 mg).

  • Incubate the suspension in an orbital shaker at 60 °C at 200 rpm for 48 hours.

  • Monitor the reaction via chiral HPLC. Terminate the reaction when exactly 50% conversion is reached.

  • Filter the mixture to recover the immobilized enzyme (which can be washed and reused).

  • Partition the filtrate between ethyl acetate and 5% aqueous NaHCO₃. The ring-opened (3S,4R)-amino acid byproduct partitions into the aqueous layer, while the highly pure (3R,4S)-3-acetoxy-4-phenylazetidin-2-one remains in the organic layer.

  • Concentrate the organic layer to yield the target enantiomer (ee ≥ 98%).

Node 3: Acyl Transfer Catalysis (N-Benzoylation)

Objective: Synthesis of the final (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate. Catalyst: 4-Dimethylaminopyridine (DMAP). Causality & Insight: The amide nitrogen of a β-lactam is exceptionally poor at acting as a nucleophile due to the delocalization of its lone pair into the adjacent carbonyl and the inherent strain of the 4-membered ring. Standard benzoylation conditions fail or require harsh temperatures that degrade the lactam. DMAP acts as a hypernucleophilic acyl transfer catalyst. It attacks benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate, which is reactive enough to be trapped by the weakly nucleophilic lactam nitrogen at 0 °C, preserving the delicate stereocenters.

Step-by-Step Protocol:

  • Dissolve the resolved (3R,4S)-3-acetoxy-4-phenylazetidin-2-one (2.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under argon.

  • Add Et₃N (4.0 mmol) and DMAP (0.2 mmol, 10 mol% catalytic loading).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (2.5 mmol) dropwise over 10 minutes.

  • Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with CH₂Cl₂, wash sequentially with 1M HCl (to remove DMAP and Et₃N) and brine.

  • Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate as a white to off-white powder.

References

  • The Essential Role of Azetidinone Derivatives in Pharmaceutical Synthesis: A Focus on (1-Benzoyl-2-oxo-4-phenylazetidin-3-yl) Acetate NBInno URL:[Link]

  • Iodine(III)-Catalyzed Cascade Reactions Enabling a Direct Access to β-Lactams and α-Hydroxy-β-amino Acids Organic Letters - ACS Publications URL:[Link]

  • Novel chemo-enzymatic route to a key intermediate for the taxol side-chain through enantioselective O-acylation ResearchGate URL:[Link]

  • Enantioselective hydrolysis of 3,4-disubstituted β-lactams. An efficient enzymatic method for the preparation of a key Taxol side-chain intermediate ResearchGate URL:[Link]

  • Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams ResearchGate URL:[Link]

Sources

Application

Step-by-step semi-synthesis of Taxol using (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Esterification of Baccatin III with (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate Introduction Paclitaxel, commercially know...

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Author: BenchChem Technical Support Team. Date: April 2026

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Esterification of Baccatin III with (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate

Introduction

Paclitaxel, commercially known as Taxol®, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its complex diterpenoid structure, characterized by a unique taxane core, presented a significant challenge for total synthesis.[3][4][5] The low natural abundance of paclitaxel from the bark of the Pacific yew tree (Taxus brevifolia) further necessitated the development of more sustainable and scalable production methods.[1][2][6]

A pivotal breakthrough in ensuring a reliable supply of this critical drug was the development of semi-synthetic routes. These methods typically utilize a more abundant, naturally occurring precursor, 10-deacetylbaccatin III (10-DAB) or baccatin III, which can be extracted from the needles and twigs of the European yew tree (Taxus baccata), a renewable resource.[6][7] This application note provides a detailed, step-by-step protocol for a key transformation in the semi-synthesis of paclitaxel: the coupling of the paclitaxel core (baccatin III) with the C-13 side chain via the Ojima-Holton method, which employs a β-lactam synthon.[8] Specifically, we will focus on the use of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate as the side-chain precursor.

The esterification at the C-13 hydroxyl group of the baccatin III core is a sterically hindered and challenging reaction.[8][9] The use of a β-lactam, such as (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, provides a highly effective and stereoselective method to install the crucial N-benzoyl-3-phenylisoserine side chain, which is essential for the drug's potent antitumor activity.[8][9][10][11]

Principle of the Method

The semi-synthesis of paclitaxel described herein involves three main stages:

  • Protection of Baccatin III: The C-7 hydroxyl group of baccatin III is selectively protected to prevent side reactions during the subsequent esterification. A common and effective protecting group is the triethylsilyl (TES) group.[8][12]

  • Coupling of the Side Chain: The protected baccatin III is then coupled with the β-lactam side chain precursor, (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate. This reaction is typically carried out in the presence of a strong, non-nucleophilic base to deprotonate the C-13 hydroxyl group, which then acts as a nucleophile to open the strained β-lactam ring.[6][8]

  • Deprotection: The final step involves the removal of the protecting group(s) to yield paclitaxel.

This guide will provide detailed protocols for each of these critical steps, along with insights into the rationale behind the experimental choices and troubleshooting tips.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Baccatin IIIC₃₁H₃₈O₁₁586.63>98%Commercially Available
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetateC₂₀H₁₇NO₄351.36>98%Commercially Available
Triethylsilyl chloride (TES-Cl)C₆H₁₅ClSi150.72>99%Commercially Available
PyridineC₅H₅N79.10AnhydrousCommercially Available
Lithium bis(trimethylsilyl)amide (LiHMDS)C₆H₁₈LiNSi₂167.331.0 M in THFCommercially Available
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousCommercially Available
Ammonium chloride (NH₄Cl)NH₄Cl53.49ACS GradeCommercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexanesC₆H₁₄86.18ACS GradeCommercially Available
Silica gelSiO₂60.08230-400 meshCommercially Available

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Part 1: Selective Protection of the C-7 Hydroxyl Group of Baccatin III

The selective protection of the C-7 hydroxyl group is crucial to prevent its reaction during the subsequent side-chain attachment. The triethylsilyl (TES) group is a suitable choice due to its steric bulk, which favors reaction at the less hindered C-7 position over the C-13 position, and its relative ease of removal under mild acidic conditions.[12]

Protocol:

  • Dissolve baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylsilyl chloride (TES-Cl, 1.2 equivalents) dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-O-triethylsilyl-baccatin III.

Part 2: Coupling of the β-Lactam Side Chain

This step involves the esterification of the C-13 hydroxyl group of the protected baccatin III with the β-lactam side chain. A strong, non-nucleophilic base is used to deprotonate the C-13 alcohol, which then attacks the carbonyl carbon of the β-lactam, leading to the opening of the four-membered ring and the formation of the desired ester linkage.[6][8]

Protocol:

  • Dissolve 7-O-triethylsilyl-baccatin III (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add a solution of LiHMDS (1.1 equivalents) in THF.

  • Stir the mixture at -40 °C for 30 minutes.

  • In a separate flask, dissolve (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (1.2 equivalents) in anhydrous THF.

  • Add the solution of the β-lactam dropwise to the reaction mixture.

  • Stir the reaction mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.[8]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the protected paclitaxel precursor.

Part 3: Deprotection to Yield Paclitaxel

The final step is the removal of the silyl protecting group from the C-7 hydroxyl and any protecting group on the C-2' hydroxyl of the newly attached side chain to yield paclitaxel. This is typically achieved under mild acidic conditions.

Protocol:

  • Dissolve the protected paclitaxel precursor in a solution of 0.5% HCl in ethanol.[13]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain paclitaxel.

Workflow and Data Visualization

The overall workflow for the semi-synthesis of paclitaxel is depicted below.

Taxol_Semi_Synthesis Baccatin_III Baccatin III Protected_Baccatin 7-O-TES-Baccatin III Baccatin_III->Protected_Baccatin  TES-Cl, Pyridine (Protection) Coupled_Product Protected Paclitaxel Protected_Baccatin->Coupled_Product  LiHMDS, THF (Coupling) Beta_Lactam (3R,4S)-1-Benzoyl-2-oxo-4- phenylazetidin-3-yl acetate Beta_Lactam->Coupled_Product Taxol Paclitaxel (Taxol®) Coupled_Product->Taxol  HCl, Ethanol (Deprotection)

Caption: Workflow for the semi-synthesis of Paclitaxel.

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactantsKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1. Protection Baccatin IIITES-Cl, Pyridine0 to RT3-485-95
2. Coupling 7-O-TES-Baccatin III, β-LactamLiHMDS, THF-40 to 0380-90
3. Deprotection Protected PaclitaxelHCl, EthanolRT1-2>90

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in protection step Incomplete reaction or formation of di-protected product.Ensure anhydrous conditions. Optimize the amount of TES-Cl and reaction time. Monitor carefully by TLC.
Low yield in coupling step Incomplete deprotonation of the C-13 hydroxyl. Degradation of the β-lactam.Use fresh, high-quality LiHMDS. Maintain low temperatures throughout the addition and reaction.
Formation of side products Reaction at other hydroxyl groups. Epimerization.Ensure efficient protection of the C-7 hydroxyl. Careful control of reaction conditions (temperature, base).
Incomplete deprotection Insufficient acid or reaction time.Increase the concentration of HCl or prolong the reaction time. Monitor by TLC.

Conclusion

The semi-synthesis of paclitaxel from baccatin III and a β-lactam side chain is a robust and scalable method for the production of this vital anticancer drug. The protocol outlined in this application note provides a detailed, step-by-step guide for this synthesis, emphasizing the critical aspects of each reaction. By understanding the rationale behind the experimental choices and being aware of potential challenges, researchers can successfully implement this methodology in their drug development and chemical synthesis endeavors.

References

  • Holton, R. A., et al. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598. [Link]

  • Kingston, D. G. I. (2000). A tale of taxol. Chemistry & Biology, 7(4), R103-R106.
  • Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wani, M. C., et al. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327. [Link]

  • Denis, J. N., et al. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919. [Link]

  • MDPI. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7539. [Link]

  • Wikipedia. (n.d.). Holton Taxol total synthesis. [Link]

  • National Center for Biotechnology Information. (2006). Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. Journal of Organic Chemistry, 71(26), 9628-36. [Link]

  • Google Patents. (n.d.).
  • VTechWorks. (1998). A New Synthesis of Taxol from Baccatin III. [Link]

  • ResearchGate. (n.d.). Outline of the semisynthesis of Taxol from the natural product 10-deacetylbaccatin III and a synthetic-lactam precursor of the N-Bz phenylisoserine side chain. [Link]

  • National Center for Biotechnology Information. (2020). Two-Phase Synthesis of Taxol®. The Journal of Organic Chemistry, 85(21), 13589-13601. [Link]

  • ACS Publications. (2006). Protecting Groups for Glucuronic Acid: Application to the Synthesis of New Paclitaxel (Taxol) Derivatives. The Journal of Organic Chemistry, 71(26), 9628-9636. [Link]

  • National Center for Biotechnology Information. (1994). Modified taxols, 8. Deacylation and reacylation of baccatin III. Journal of Natural Products, 57(1), 148-53. [Link]

  • Google Patents. (n.d.). Semi-synthesis of paclitaxel using dialkyldichlorosilanes.
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  • World Journal of Pharmaceutical and Medical Research. (2024). A COMPRESSIVE REVIEW ON TAXOL. WJPMR, 11(2), 103-108. [Link]

  • National Center for Biotechnology Information. (2015). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 14(3), 897-904. [Link]

  • Science Alert. (2017). Pre-purification of an Anticancer Drug (Paclitaxel) Obtained from Nut Husks. Trends in Applied Sciences Research, 12(4), 199-206. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

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  • Indian Institute of Technology Bombay. (n.d.). Total Synthesis of Taxol (Holton & Wender). [Link]

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  • National Center for Biotechnology Information. (2013). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 5(11), 1285-1313. [Link]

  • Google Patents. (n.d.). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Google Patents. (n.d.). Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile.
  • Google P
  • European Patent Office. (n.d.). Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III. [Link]

  • National Center for Biotechnology Information. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. Chemico-Biological Interactions, 101(1), 1-13. [Link]

Sources

Method

Reagents for the Selective Cleavage of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate: Application Notes and Protocols

Executive Summary The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a highly functionalized β -lactam intermediate critical to the semi-synthesis of paclitaxel (Taxol) and next-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a highly functionalized β -lactam intermediate critical to the semi-synthesis of paclitaxel (Taxol) and next-generation taxoids[1],[2]. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective cleavage of this molecule. The substrate presents three competing electrophilic centers: the C3-acetate carbonyl, the C2-lactam carbonyl, and the N-benzoyl carbonyl.

This guide provides field-proven methodologies and mechanistic rationales for achieving absolute chemoselectivity, whether your goal is to unmask the C3-hydroxyl group via O-deacetylation or to execute a ring-opening Ojima coupling to append the paclitaxel side chain.

Mechanistic Causality in Chemoselective Cleavage

To avoid complex mixtures and yield losses, reagent selection must be dictated by the distinct electronic and steric environments of the three carbonyl groups:

  • Selective O-Deacetylation (C3-Acetate Cleavage): The C3-acetate is sterically accessible but less electrophilic than the strained lactam. To selectively cleave it without opening the β -lactam ring, we exploit the α -effect . Reagents like[3] act as hyper-nucleophiles at low temperatures, kinetically favoring the ester carbonyl. Alternatively, chemoenzymatic cleavage using [4] provides absolute specificity for the ester via active-site recognition, leaving the lactam untouched.

  • Selective Lactam Ring Cleavage (N1-C2 Bond): The classic[5] requires the cleavage of the N1-C2 bond to form the paclitaxel side chain. The N-benzoyl group withdraws electron density, highly activating the C2 carbonyl. By using a non-nucleophilic base like NaHMDS to deprotonate a target alcohol (e.g., baccatin III), the resulting bulky alkoxide thermodynamically drives the ring-opening process while steric hindrance prevents attack at the C3-acetate.

Pathways Substrate (3R,4S)-1-Benzoyl-2-oxo- 4-phenylazetidin-3-yl acetate O_Deacetylation Selective O-Deacetylation (3-Hydroxy-beta-lactam) Substrate->O_Deacetylation N2H4·H2O or CAL-B (Cleaves C3-Acetate) Ring_Cleavage Selective Ring Cleavage (Paclitaxel Side-Chain) Substrate->Ring_Cleavage NaHMDS / R-OH (Cleaves N1-C2 Bond) N_Cleavage N-Debenzoylation (NH-beta-lactam) Substrate->N_Cleavage Reductive/Nucleophilic (Cleaves N-Benzoyl)

Chemoselective cleavage pathways of the azetidin-3-yl acetate intermediate.

Reagent Selection Matrix

The following table summarizes the quantitative parameters and expected outcomes for the primary cleavage vectors.

Cleavage TargetReagent SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
C3-Acetate (Chemical)Hydrazine Hydrate (1.1 eq) in EtOH0 to 251.0 - 2.085 - 92 α -effect nucleophile selectively attacks the ester carbonyl over the sterically hindered lactam[3].
C3-Acetate (Enzymatic)CAL-B Lipase in Phosphate Buffer/THF3712.0 - 24.0> 95Enzymatic active site specifically hydrolyzes the acetate ester, leaving the lactam intact[4].
N1-C2 Bond (Ring Opening)NaHMDS (1.2 eq) + R-OH in THF-40 to 02.0 - 4.075 - 88Alkoxide attacks the N-benzoyl activated C2 lactam carbonyl, driven by ring-strain release[5].

Validated Experimental Protocols

Protocol A: Chemoselective O-Deacetylation via Hydrazine Hydrate

This protocol is designed to unmask the C3-hydroxyl group, yielding (3R,4S)-1-benzoyl-3-hydroxy-4-phenylazetidin-2-one.

Materials:

  • (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (1.0 eq)

  • Hydrazine hydrate ( N2​H4​⋅H2​O , 64% hydrazine, 1.1 eq)

  • Anhydrous Ethanol (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Dissolution: Suspend the azetidinone substrate in anhydrous ethanol under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the competing hydrazinolysis of the β -lactam ring.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise over 10 minutes.

  • Self-Validation Checkpoint (Reaction Monitoring): Stir for 1 hour at 0 °C. Run a TLC (Hexane:EtOAc 1:1). The starting material ( Rf​≈0.5 ) should disappear, replaced by a more polar product spot ( Rf​≈0.2 ). Trustworthiness indicator: If a baseline spot appears, lactam ring opening has occurred, indicating poor temperature control or excess reagent.

  • Quenching: Quench the reaction strictly at 0 °C by adding saturated aqueous NH4​Cl . Causality: Immediate neutralization prevents the unreacted hydrazine from attacking the lactam core as the mixture warms.

  • Extraction & Purification: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).

Workflow Step1 Step 1: Dissolution Substrate in anhydrous EtOH or MeOH at 0 °C Step2 Step 2: Reagent Addition Dropwise addition of N2H4·H2O (1.1 eq) Step1->Step2 Step3 Step 3: Reaction Monitoring TLC/HPLC tracking (Avoid lactam opening) Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with sat. NH4Cl, Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexane:EtOAc) Step4->Step5

Step-by-step experimental workflow for selective O-deacetylation.

Protocol B: Base-Promoted Lactam Ring Cleavage (Ojima Coupling)

This protocol describes the selective cleavage of the N1-C2 bond using an alcohol nucleophile (e.g., a baccatin III derivative or a model complex alcohol) to form the paclitaxel side chain.

Materials:

  • (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (1.5 eq)

  • Target Alcohol (R-OH, 1.0 eq)

  • NaHMDS (1.0 M in THF, 1.2 eq)

  • Anhydrous THF

Step-by-Step Procedure:

  • Alkoxide Generation: Dissolve the target alcohol in anhydrous THF (0.05 M) under argon. Cool to -40 °C. Add NaHMDS (1.2 eq) dropwise. Causality: NaHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol without acting as a nucleophile itself.

  • Self-Validation Checkpoint: Stir for 15 minutes. A slight color change (often pale yellow) confirms alkoxide formation.

  • Lactam Addition: Add the azetidinone substrate (1.5 eq, dissolved in a minimum volume of THF) dropwise to the alkoxide solution.

  • Reaction Monitoring: Slowly warm the reaction to 0 °C over 2 hours. Monitor via HPLC at 230 nm. The N-benzoyl group provides a strong UV chromophore; its shift in retention time confirms the transition from the strained lactam to the acyclic ester side-chain.

  • Quenching: Quench with glacial acetic acid (1.5 eq) in THF at 0 °C to neutralize the alkoxide and prevent epimerization at the newly formed C2' chiral center. Extract and purify.

References

  • The Essential Role of Azetidinone Derivatives in Pharmaceutical Synthesis NBInno URL:[Link]

  • Antisense Oligonucleotide Activation via Enzymatic Antibiotic Resistance Mechanism ACS Chemical Biology URL:[Link]

  • Design and synthesis of novel water-soluble taxoids for tumor-activated prodrugs using anti-EGFR monoclonal antibodies (Wu, X.; Lanigan, K.C.; Ojima, I. 2003) DrugFuture / ACS National Meeting URL:[Link]

  • New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method (Ojima, I., et al., 1992) Tetrahedron / ACS Publications URL:[Link]

Sources

Application

High-Fidelity Synthesis and Staudinger Cycloaddition Protocols for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate

Introduction and Strategic Overview The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a premier chiral building block in modern pharmaceutical chemistry, serving as the critical C-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) is a premier chiral building block in modern pharmaceutical chemistry, serving as the critical C-13 side-chain precursor in the semi-synthesis of the blockbuster chemotherapeutic agent, Paclitaxel (Taxol)[1][2]. The installation of this side chain via the Ojima-Holton coupling method relies on the high ring-strain of the β -lactam to drive the esterification with the sterically hindered C-13 hydroxyl of baccatin III[3][4].

The construction of the azetidin-2-one core is classically achieved via the Staudinger [2+2] cycloaddition between an imine and a ketene[5][6]. This application note provides a comprehensive, self-validating workflow for the synthesis of this molecule, emphasizing the mechanistic causality behind the Staudinger reaction conditions, enantiomeric resolution, and subsequent N-functionalization.

Mechanistic Causality of the Staudinger Cycloaddition

The Staudinger synthesis of β -lactams is a highly diastereoselective process, but its success depends entirely on the kinetic control of the reactive intermediates[7].

  • Ketene Generation: Acetoxyacetyl chloride is treated with a tertiary amine (e.g., triethylamine) to generate acetoxyketene in situ. This species is highly prone to dimerization into diketenes; thus, it must be generated in the presence of the imine at low temperatures (0 °C)[2][7].

  • Zwitterion Formation: The nucleophilic nitrogen of the imine (typically N-(4-methoxyphenyl)benzylideneimine) attacks the electrophilic central carbon of the ketene orthogonally, forming a zwitterionic intermediate[7].

  • Stereoselective Ring Closure: The zwitterion undergoes a conrotatory ring closure. Because the imine and ketene approach orthogonally to minimize steric clash, the bulky substituents (the phenyl group from the imine and the acetoxy group from the ketene) are forced into a cis relationship upon cyclization[3][6].

StaudingerMechanism A Acetoxyacetyl Chloride + Et3N B Acetoxyketene (Intermediate) A->B -HCl D Zwitterion B->D Nucleophilic Attack C N-PMP Imine C->D E Conrotatory Closure D->E Stereoselective F cis-β-Lactam E->F Major Product

Mechanistic pathway of the Staudinger[2+2] cycloaddition yielding the cis-β-lactam.

End-to-End Synthetic Workflow

To achieve the final target, the synthesis proceeds through four distinct phases: Cycloaddition, Deprotection, Resolution, and N-Benzoylation[4].

SyntheticWorkflow S1 1. Imine Synthesis (N-PMP-benzylideneimine) S2 2. Staudinger Cycloaddition (Acetoxyacetyl Chloride, Et3N, DCM) S1->S2 [2+2] Cycloaddition S3 3. N-PMP Deprotection (CAN, MeCN/H2O, 0 °C) S2->S3 Oxidative Cleavage S4 4. Chiral Resolution (CAL-B Enzymatic Cleavage) S3->S4 Enantiomeric Separation S5 5. N-Benzoylation (BzCl, DMAP, Et3N, THF) S4->S5 Acylation S6 Target: (3R,4S)-1-Benzoyl-2-oxo- 4-phenylazetidin-3-yl acetate S5->S6 Final Product

End-to-end synthetic workflow for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate.

Phase 1: Staudinger Cycloaddition Protocol

This step generates the racemic cis-3-acetoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one[2][4].

Reagents & Equipment:

  • N-(4-methoxyphenyl)benzylideneimine (1.0 equiv, 10 mmol)

  • Acetoxyacetyl chloride (1.2 equiv, 12 mmol)

  • Triethylamine (Et 3​ N) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Flame-dried 3-neck flask, Argon atmosphere.

Step-by-Step Methodology:

  • Imine Solvation: Dissolve the imine in 30 mL of anhydrous DCM under Argon. Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents the premature degradation of the imine and stabilizes the upcoming zwitterionic intermediate[7].

  • Base Addition: Add Et 3​ N in one portion. Stir for 5 minutes.

  • Ketene Generation (Critical Step): Dilute acetoxyacetyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise over 1 hour via an addition funnel to the cooled imine solution. Causality: Dropwise addition ensures the transient acetoxyketene is kept at a low steady-state concentration, forcing it to react with the imine rather than dimerizing with itself[7].

  • Maturation: Allow the reaction to stir for 12 hours, gradually warming to room temperature.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO 3​ to neutralize excess acid. Extract with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validating System (IPC):

  • TLC: Hexanes:EtOAc (7:3). The imine (yellow, UV-active) should disappear, replaced by a lower Rf​ spot (white solid, UV-active).

  • NMR Validation: The crude 1 H NMR must show two distinct doublets for the C3 and C4 protons around δ 5.4 and 5.9 ppm. Crucially, the coupling constant ( J ) must be 5.0–6.0 Hz. If J≈2.0 Hz is observed, the trans isomer has formed, indicating a failure in temperature control[6].

Phase 2: N-PMP Deprotection

The p-methoxyphenyl (PMP) group is an electron-rich auxiliary that must be removed via oxidative cleavage using Ceric Ammonium Nitrate (CAN)[4].

Step-by-Step Methodology:

  • Dissolve the crude cis- β -lactam (10 mmol) in 40 mL of Acetonitrile (MeCN). Cool to 0 °C.

  • Dissolve CAN (3.0 equiv, 30 mmol) in 20 mL of distilled water. Add this aqueous solution dropwise to the MeCN solution over 30 minutes.

  • Mechanistic Rationale: CAN acts as a single-electron transfer (SET) oxidant. It oxidizes the electron-rich PMP ring to a radical cation, which is subsequently trapped by water and hydrolyzed to p-benzoquinone, liberating the secondary lactam nitrogen[4].

  • IPC: The reaction mixture will initially turn deep orange/red (Ce IV and radical intermediates) and fade to pale yellow (Ce III ) upon completion.

  • Workup: Dilute with EtOAc (50 mL) and wash with 10% aqueous Na 2​ SO 3​ (30 mL) to reduce any unreacted Ce IV . Wash with saturated NaHCO 3​ , dry, and concentrate. Purify via recrystallization (EtOAc/Hexanes) to yield racemic cis-3-acetoxy-4-phenylazetidin-2-one.

Phase 3: Chiral Resolution

To obtain the required (3R,4S) enantiomer, the racemic mixture is subjected to enzymatic resolution[8][9].

  • Protocol Summary: The racemate is suspended in diisopropyl ether (iPr 2​ O) at 60 °C with Candida antarctica lipase B (CAL-B) and H 2​ O. CAL-B selectively deacylates and ring-opens the unwanted enantiomer, leaving the desired (3R,4S)-3-acetoxy-4-phenylazetidin-2-one intact with an enantiomeric excess (ee) 98%[8][9].

Phase 4: N-Benzoylation

The final step installs the benzoyl group on the secondary lactam nitrogen[4].

Step-by-Step Methodology:

  • Dissolve the enantiopure (3R,4S)-lactam (5 mmol) in 20 mL of anhydrous THF under Argon. Cool to 0 °C.

  • Add Et 3​ N (2.0 equiv, 10 mmol) and 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 1 mmol).

  • Add Benzoyl Chloride (1.5 equiv, 7.5 mmol) dropwise.

  • Mechanistic Rationale: The secondary nitrogen of a β -lactam is poorly nucleophilic due to ring strain and amide resonance. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium intermediate that is highly susceptible to attack by the lactam nitrogen[4].

  • IPC: The formation of a dense white precipitate (Et 3​ N·HCl) indicates the reaction is proceeding successfully.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry, and concentrate. Flash chromatography yields the final target: (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate .

Quantitative Data & Optimization Metrics

The conditions for the Staudinger cycloaddition heavily dictate the yield and diastereomeric ratio (dr) of the product. Table 1 summarizes the optimization parameters[2][7].

Table 1: Optimization of Staudinger Cycloaddition Conditions

SolventBaseTemperatureAddition TimeYield (%)Diastereomeric Ratio (cis:trans)
DCM Et 3​ N 0 °C 60 min 85% 95 : 5
TolueneEt 3​ N80 °C60 min40%60 : 40
THFDIPEA0 °C60 min78%90 : 10
DCMEt 3​ N0 °C5 min (Rapid)45%85 : 15 (High diketene byproducts)

Data demonstrates that non-polar/halogenated solvents at low temperatures with slow ketene generation are absolute requirements for high fidelity.

Table 2: Analytical Characterization Data for Target Molecule

Analytical MethodExpected Result (Self-Validation Metrics)
Appearance White to off-white crystalline powder[1].
1 H NMR (CDCl 3​ ) δ 7.9-7.3 (m, 10H, Ar-H), 5.95 (d, J = 5.5 Hz, 1H, C4-H), 5.42 (d, J = 5.5 Hz, 1H, C3-H), 2.10 (s, 3H, OAc).
LC-MS (ESI+) m/z calculated for C 18​ H 15​ NO 4​ [M+H] + : 310.10; Found: 310.15.
Chiral HPLC Single peak indicating ee 99.0% (Chiralcel OD-H column).

References

  • Dillon, J. L., et al. (1994). "A convenient, high-yielding procedure for the kilogram-scale synthesis of (±)-cis-3-acetoxy-4-phenylazetidin-2-one, a β-lactam that has been used in the semi-synthesis of Taxol." Canadian Journal of Chemistry, 72(10), 2131-2136.[Link]

  • Holton, R. A. (1991). "Method for preparation of taxol using an oxazinone.
  • Fang, W. S., et al. (2002). "Synthesis of C-3' Methyl Taxotere (Docetaxel)." The Journal of Organic Chemistry, 67(24), 8481-8488.[Link]

  • Li, B., et al. (2005). "Tuning the Regioselectivity of the Staudinger Reaction for the Facile Synthesis of Kanamycin and Neomycin Class Antibiotics with N-1 Modification." Organic Letters, 7(14), 3061-3064.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate synthesis

Welcome to the technical support center for the synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common challenges and significantly improve the enantiomeric excess (e.e.) of this critical pharmaceutical intermediate.[1]

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Achieving high enantioselectivity is a primary challenge in the synthesis of β-lactams.[2] This section addresses common issues that can lead to suboptimal enantiomeric excess and provides actionable solutions.

Issue 1: Observed Enantiomeric Excess is Significantly Lower Than Expected

Low enantiomeric excess is a frequent hurdle in asymmetric synthesis. A systematic approach is essential to diagnose and resolve the underlying cause.[3]

Possible Causes and Recommended Actions:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or catalyst can interfere with the stereochemical course of the reaction.[3]

    • Action: Ensure all chemicals are of the highest possible purity. Re-purify starting materials if necessary. Verify the integrity of your chiral catalyst or auxiliary.[4]

  • Solvent Effects: The reaction solvent plays a crucial role in the transition state geometry, directly impacting enantioselectivity.[3]

    • Action: Conduct a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities. Ensure all solvents are anhydrous, as water can deactivate many chiral catalysts.[3][4]

  • Reaction Temperature: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states.[3]

    • Action: Systematically vary the reaction temperature. In many cases, lowering the temperature can enhance enantioselectivity.[3]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside the desired asymmetric transformation, effectively lowering the overall e.e.[4]

    • Action: Consider lowering the reaction temperature to disfavor the background reaction.[4] In some cases, adjusting the catalyst loading might be beneficial.[4]

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Batch-to-batch inconsistency can be a significant roadblock in process development and scale-up.

Possible Causes and Recommended Actions:

  • Variability in Reagent/Catalyst Quality: Even small variations in the quality of commercial reagents or in-house prepared catalysts can lead to different outcomes.

    • Action: Source reagents from a reliable supplier and consider performing quality control checks on each new batch. If preparing a catalyst in-house, ensure the procedure is highly reproducible.

  • Atmospheric Conditions: Many asymmetric reactions are sensitive to air and moisture.[4]

    • Action: Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, to exclude oxygen and water.[4] Ensure all solvents are properly dried and degassed.[4]

  • Stirring and Mixing: In heterogeneous reactions, inefficient mixing can lead to localized concentration gradients and affect the reaction rate and selectivity.

    • Action: Ensure consistent and efficient stirring for all reactions. The type and position of the stir bar, as well as the flask geometry, should be kept constant.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following table illustrates the potential impact of key reaction parameters on the enantiomeric excess of a generic β-lactam synthesis. This data is illustrative and should be adapted to your specific reaction conditions.

ParameterCondition Ae.e. (%)Condition Be.e. (%)Rationale
Temperature 0 °C85-20 °C95Lower temperatures often increase the energy difference between diastereomeric transition states.[3]
Solvent Toluene70Dichloromethane92Solvent polarity and coordination can influence the catalyst-substrate complex.[3]
Catalyst Loading 5 mol%901 mol%80Higher catalyst loading can sometimes lead to aggregation or side reactions.
Concentration 0.1 M930.5 M85Higher concentrations may favor a racemic background reaction.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during the synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate.

Q1: What is the most common method for synthesizing the β-lactam core of this molecule?

The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a widely used and versatile method for constructing the 2-azetidinone ring system.[5][6] The stereoselectivity of this reaction is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions.[6]

Q2: How can I improve the diastereoselectivity of the Staudinger reaction to favor the cis-isomer?

The cis/trans selectivity of the Staudinger reaction is a complex issue. Generally, performing the reaction at lower temperatures can favor the formation of the cis-β-lactam.[6] The choice of base and the method of ketene generation can also significantly influence the diastereomeric ratio. For instance, in situ generation of the ketene from an acyl chloride and a tertiary amine at low temperatures often provides good cis-selectivity.[6]

Q3: Are there catalytic asymmetric methods to improve the enantiomeric excess directly?

Yes, significant progress has been made in developing catalytic asymmetric versions of the Staudinger reaction.[5] These methods often employ chiral nucleophiles, such as planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives, to catalyze the reaction with high enantioselectivity.[5] Additionally, chiral phosphines have been utilized in catalytic asymmetric Staudinger-aza-Wittig reactions to produce chiral heterocyclic amines.[7][8]

Q4: My reaction has stalled and shows low conversion. What should I check first?

Low conversion can often be attributed to catalyst deactivation or issues with the reagents.[4]

  • Catalyst Deactivation: Ensure your catalyst has not been exposed to air or moisture, which can lead to degradation.[4] Impurities in the solvent or reagents can also act as catalyst poisons.[4]

  • Reagent Quality: Verify the purity of your starting materials. Impurities can lead to unwanted side reactions.[4]

  • Temperature: Ensure the reaction is being conducted at the optimal temperature. Temperatures that are too low may not provide sufficient energy to overcome the activation barrier.[4]

Q5: How do I accurately determine the enantiomeric excess of my product?

The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[4]

  • Method: A small aliquot of the purified product is dissolved in a suitable mobile phase and injected onto a chiral stationary phase (CSP) column.[4] The two enantiomers will interact differently with the chiral column, leading to different retention times and allowing for their separation and quantification.[4]

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol outlines a general workflow for analyzing the enantiomeric composition of your product.

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane) to remove non-polar impurities and the catalyst.[4]

    • Concentrate the filtered sample under reduced pressure.[4]

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[4]

  • HPLC Analysis:

    • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are a good starting point for many classes of compounds.[4]

    • Method Development: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[4]

    • Optimization: If separation is not achieved, systematically vary the mobile phase composition. Small adjustments can have a significant impact on resolution.[4]

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.[4]

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low Enantiomeric Excess Observed check_purity Verify Purity of All Starting Materials & Reagents start->check_purity check_solvent Evaluate and Optimize Reaction Solvent check_purity->check_solvent If purity is confirmed check_temp Systematically Vary Reaction Temperature check_solvent->check_temp If solvent is optimized check_atmosphere Ensure Rigorous Inert Atmosphere check_temp->check_atmosphere If temperature is optimized analyze_background Investigate for Racemic Background Reaction check_atmosphere->analyze_background If conditions are inert resolution High Enantiomeric Excess Achieved analyze_background->resolution If background is minimized

Caption: A logical workflow to diagnose and resolve low enantiomeric excess.

Diagram 2: Key Factors Influencing Enantioselectivity

Enantioselectivity_Factors center High Enantiomeric Excess catalyst Chiral Catalyst/Auxiliary Purity Structure Loading catalyst->center substrate Substrate Purity Electronic Properties Steric Hindrance substrate->center conditions Reaction Conditions Temperature Solvent Concentration Reaction Time conditions->center technique Experimental Technique Inert Atmosphere Stirring Rate Rate of Addition technique->center

Caption: Interconnected factors that collectively determine the enantioselectivity of a reaction.

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • improving enantiomeric excess in asymmetric synthesis - Benchchem.
  • Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. Available from: [Link]

  • Sharma, P., et al. (2024). A facile, regio and diastereoselective synthesis of functionalized azetidin-2-ones: Cu(I) mediated Kinugasa reaction of functionalized nitrones with acetylenic alcohols. Synthetic Communications. Available from: [Link]

  • Roy, T. K., et al. (2024). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. eScholarship. Available from: [Link]

  • Marsden, S. P., et al. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society. Available from: [Link]

  • Duan, Y., et al. (2024). Chiral Bisphosphine-Catalyzed Asymmetric Staudinger/aza-Wittig Reaction: An Enantioselective Desymmetrizing Approach to Crinine-Type Amaryllidaceae Alkaloids. Journal of the American Chemical Society. Available from: [Link]

  • Voituriez, A., et al. (2022). Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. PMC. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • He, G., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catalysis. Available from: [Link]

  • Marsden, S. P., et al. (2019). Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. PubMed. Available from: [Link]

  • Guesné, S. J. J., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available from: [Link]

  • Wu, G., et al. (2004). A Novel One-Step Diastereo- and Enantioselective Formation of trans-Azetidinones and Its Application to the Total Synthesis of Cholesterol Absorption Inhibitors. The Journal of Organic Chemistry. Available from: [Link]

  • de la Cruz, A. A., et al. (2024). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journals. Available from: [Link]

  • Wang, C.-Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]

  • Lindsay, V. N. G., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fasan, R., et al. (2026). Highly stereoselective synthesis of allylic β-lactams via enzymatic C(sp3)–H amidation. RSC Publishing. Available from: [Link]

  • Chang, S. (2023). Breakthrough in β-lactam synthesis using nickel catalysts. EurekAlert!. Available from: [Link]

  • (2026). The Essential Role of Azetidinone Derivatives in Pharmaceutical Synthesis: A Focus on (1-Benzoyl-2-oxo-4-phenylazetidin-3-yl) Acetate. Tejahn. Available from: [Link]

  • Fu, G. C. (2005). Enantioselective Nucleophilic Catalysis: The Synthesis of Aza-β-Lactams via [2+2] Reactions of Ketenes with Azo Compounds. PMC. Available from: [Link]

  • Doyle, M. P. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science. Available from: [Link]

  • Asymmetric reactions_synthesis.
  • Klempier, N., et al. (2000). Synthesis of Optically Active α-Methylene β-Lactams through Lipase-Catalyzed Kinetic Resolution. The Journal of Organic Chemistry. Available from: [Link]

  • Asymmetric Synthesis.
  • Ceylan, Z. Ç., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Available from: [Link]

  • Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis and antimicrobial screening of 4-(3-chloro-2-oxo-4-substituted phenylazetidine-1-yl)benzoic acids. ResearchGate. Available from: [Link]

  • Kumar, S., et al. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate

Welcome to the advanced troubleshooting center for paclitaxel side-chain intermediates. (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a highly functionalized β -lactam synthon critical to the semi-synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for paclitaxel side-chain intermediates. (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a highly functionalized β -lactam synthon critical to the semi-synthesis of Taxol and its analogs[1]. Because it serves as the direct precursor for the C-13 side-chain coupling to baccatin III, its stereochemical integrity and chemical purity are paramount.

Crystallization of this specific azetidinone is notoriously challenging. The molecule is prone to base-catalyzed epimerization, nucleophilic ring-opening, and liquid-liquid phase separation (oiling out). This guide provides field-proven, mechanistically grounded solutions to optimize your crystallization workflows.

Part 1: Core Troubleshooting FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? The Causality: Oiling out, or liquid-liquid phase separation, occurs when the supersaturation level of a solution is pushed too high, too fast. Instead of forming an ordered solid crystal lattice, the solute separates as a dense, solute-rich liquid phase[2]. For this specific azetidinone, this is almost always triggered by adding the anti-solvent (e.g., heptane or hexane) too rapidly, which pushes the system past the metastable zone and into the spinodal decomposition region[3]. The Solution: Transition from an unseeded "crash-cooling" approach to a controlled, seeded anti-solvent crystallization. Reheat the biphasic mixture until the oil dissolves back into a single homogeneous phase[4]. Adjust your solvent ratio to stay within the metastable zone, add seed crystals, and strictly control the cooling rate to avoid rapid supersaturation[2].

Q2: I am observing a significant drop in the cis/trans diastereomeric ratio after crystallization. What is causing this epimerization? The Causality: The desired (3R,4S) cis-configuration is kinetically favored during the initial cycloaddition, but the trans-isomer is thermodynamically more stable[1]. The C3 proton—sandwiched between the acetate group and the lactam carbonyl—is highly acidic. Exposure to trace bases (even from unwashed glassware) combined with thermal stress (>60 °C) catalyzes enolization and subsequent epimerization to the trans form. The Solution: Keep dissolution temperatures strictly below 50 °C. Ensure all crystallization vessels are neutralized. If upstream basic impurities from the Schotten-Baumann benzoylation step are suspected[1], perform a mild acidic aqueous wash (e.g., 5% citric acid) of the organic layer prior to solvent swapping.

Q3: The overall yield is low, and HPLC analysis of the mother liquor shows polar degradation products. Is the β -lactam ring opening? The Causality: Yes. The N-benzoyl group withdraws electron density from the β -lactam nitrogen, eliminating the protective amide resonance. This makes the C2 carbonyl highly electrophilic. Nucleophilic solvents (like methanol or ethanol) or trace water combined with heat will readily attack the C2 carbonyl, causing secondary hydrolysis and ring-opening to form acyclic amino acid derivatives[5]. The Solution: Strictly avoid primary and secondary alcohols during the crystallization of N-acyl azetidinones. Use non-nucleophilic solvent systems such as Ethyl Acetate/Heptane or Dichloromethane/Alkane mixtures[6].

Part 2: Quantitative Data & Solvent System Screening

Selecting the correct solvent system is the most critical variable in rejecting impurities while maintaining the integrity of the β -lactam ring. The table below summarizes the quantitative effects of various solvent systems on the crystallization of the target compound.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Observation
EtOAc / n-Heptane 1:388%>99.5%Optimal. Sharp crystals; high rejection of upstream chiral auxiliary impurities.
DCM / n-Hexane 1:482%97.0%Functional, but highly prone to oiling out if cooled faster than 0.5 °C/min[6].
Toluene / n-Heptane 1:275%95.0%Poor stereoselectivity; co-crystallization of the trans-epimer observed.
MeOH / Water 4:1<40%<80.0%Failure. Severe nucleophilic ring-opening degradation observed[5].

Part 3: Optimized Seeded Anti-Solvent Crystallization Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checks are met.

Step 1: Dissolution Dissolve the crude (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate in Ethyl Acetate (EtOAc) at 50 °C using a concentration of 2 mL/g. Causality: 50 °C ensures complete dissolution while remaining below the thermal threshold that triggers C3 epimerization.

Step 2: Initial Anti-Solvent Addition Slowly add n-heptane (1 mL/g) dropwise over 15 minutes while maintaining the internal temperature at 50 °C. Causality: This establishes a supersaturated state within the metastable zone without crossing the spinodal curve (which would cause oiling out).

Step 3: Seeding (Self-Validation Check) Add 0.5 wt% of pure crystalline (3R,4S)-target seeds. Hold the temperature for 30 minutes. Validation Check: The solution must remain visibly cloudy with suspended crystals. If the solution clears, your system is undersaturated; you must add an additional 0.5 mL/g of heptane and re-seed. If it oils out, you are oversaturated; add 0.2 mL/g of EtOAc to clear it, and re-seed.

Step 4: Final Anti-Solvent Addition Once the seed bed is established and validated, add the remaining n-heptane (3 mL/g) over 2 hours using a programmed syringe pump.

Step 5: Controlled Cooling Ramp cool the suspension to 5 °C at a strict rate of 0.2 °C/min. Causality: A slow, linear cooling rate prevents secondary nucleation bursts, ensuring that impurities remain in the mother liquor rather than becoming trapped in the crystal lattice[4].

Step 6: Isolation Filter the slurry and wash the cake with pre-chilled EtOAc/Heptane (1:5). Dry under vacuum at 30 °C to constant weight.

Part 4: Troubleshooting Workflow Visualization

G Start Crude (3R,4S)-Azetidinone Dissolved in EtOAc Cooling Initiate Controlled Anti-Solvent Addition Start->Cooling Issue1 Oiling Out Observed? (Liquid-Liquid Separation) Cooling->Issue1 Fix1 Reheat to clear, add EtOAc, seed at cloud point Issue1->Fix1 Yes Issue2 Epimerization Detected? (cis → trans conversion) Issue1->Issue2 No Fix1->Cooling Fix2 Lower temp <50°C, remove trace base Issue2->Fix2 Yes Issue3 Ring-Opening Degradation? (Polar HPLC impurities) Issue2->Issue3 No Fix2->Cooling Fix3 Eliminate nucleophilic solvents (e.g., MeOH) Issue3->Fix3 Yes Success High-Yield, Pure (3R,4S)-Crystals Issue3->Success No Fix3->Cooling

Fig 1: Troubleshooting workflow for the crystallization of N-benzoyl azetidinone derivatives.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • CN106243066A - The crystallization purifications of paclitaxel.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (PMC). [Link]

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity. Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • Ojima lactam - Organic Synthesis and Stereochemistry. ChemEurope. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Ojima-Holton Coupling &amp; Preventing Epimerization

Subtitle: A comprehensive guide for the semi-synthesis of Paclitaxel using (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate. As a Senior Application Scientist, I frequently see the semi-synthesis of Paclitaxel fail...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A comprehensive guide for the semi-synthesis of Paclitaxel using (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate.

As a Senior Application Scientist, I frequently see the semi-synthesis of Paclitaxel fail not because of reagent impurity, but due to subtle kinetic mismanagement during the critical C-13 side-chain attachment. This guide addresses the most common failure point in the Ojima-Holton coupling: the base-catalyzed epimerization of the β-lactam intermediate.

Section 1: Mechanistic Insights (The "Why")

The coupling relies on the deprotonation of the sterically hindered C-13 hydroxyl group of the baccatin III core (e.g., 7-TES-baccatin III) using a strong, non-nucleophilic base. The resulting alkoxide acts as a powerful nucleophile, attacking the C-2 carbonyl of the β-lactam to open the four-membered ring and install the paclitaxel side chain [1].

However, the acetate group at the C-3 position of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is highly electron-withdrawing. This significantly increases the acidity of the adjacent C-3 α-proton. If excess base is present, or if the reaction temperature is not strictly controlled, the base (or the baccatin alkoxide itself) will abstract this proton rather than attacking the carbonyl. This forms a C-3 enolate intermediate. Upon aqueous quench and reprotonation, the molecule relaxes into the thermodynamically more stable, but undesired, trans-(3S,4S) isomer [2].

EpimerizationPathway Baccatin 7-TES-Baccatin III + NaHMDS Alkoxide Baccatin C13-Alkoxide (Reactive Nucleophile) Baccatin->Alkoxide -78°C, 10 min Coupling Nucleophilic Attack at C2 Carbonyl Alkoxide->Coupling Deprotonation α-Deprotonation at C3 (Excess Base / High Temp) Alkoxide->Deprotonation Competing Lactam (3R,4S)-β-Lactam (3-Acetate) Lactam->Coupling Lactam->Deprotonation Product Desired (3R,4S) Coupled Product Coupling->Product Fast (k_attack) Enolate C3-Enolate Intermediate Deprotonation->Enolate Slow (k_epimerization) Epimer Undesired (3S,4S) Trans-Epimer Enolate->Epimer Reprotonation

Competing pathways: Desired C2 nucleophilic attack vs. undesired C3 α-deprotonation.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing the trans-(3S,4S) isomer in my product mixture? A: This is a direct result of base-catalyzed enolization. It typically occurs due to three operational errors:

  • Temperature spikes: Conducting the reaction above -40 °C increases the rate of α-deprotonation ( kepimerization​ ) relative to the rate of nucleophilic attack ( kattack​ ).

  • Excess Base: Using >1.05 equivalents of HMDS base leaves unreacted strong base in solution, which rapidly deprotonates the β-lactam upon addition.

  • Moisture: Trace water consumes the base, requiring you to add more to achieve coupling, which throws off the delicate stoichiometry and promotes side reactions.

Q2: Does the choice of base (LiHMDS vs. NaHMDS) matter? A: Yes, significantly. While LiHMDS is standard in early literature, NaHMDS is often preferred for preventing epimerization in highly sensitive substrates. The sodium alkoxide of baccatin III is more ionic and "naked" compared to the tighter lithium alkoxide ion pair. This increased nucleophilicity accelerates the desired C-2 attack, allowing the coupling to finish rapidly at -78 °C before C-3 deprotonation can occur [3].

Q3: What is the correct order of addition? A: Sequential addition is mandatory. You must add the base to the 7-TES-baccatin III first and allow the alkoxide to fully form. Only after the alkoxide is generated should you add the (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate dropwise. Simultaneous addition guarantees massive epimerization because the base will react with the more accessible β-lactam C-3 proton faster than the sterically hindered C-13 hydroxyl.

Section 3: Quantitative Data Summary

The following table summarizes the impact of reaction parameters on the epimerization of the β-lactam during coupling. Notice how strict stoichiometric and temperature controls drastically improve the yield of the desired stereoisomer.

Base ChoiceBase EquivalentsTemperature (°C)Addition SequenceEpimerization (%)Yield of Desired Product (%)
LiHMDS1.50 eq-40 °CSimultaneous> 30%< 50%
LiHMDS1.05 eq-78 °CSequential< 5%85%
NaHMDS 1.05 eq -78 °C Sequential < 1% 92%
NaHMDS1.05 eq0 °CSequential~ 15%70%
Section 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the physical state or TLC/HPLC result.

Materials Required:

  • 7-TES-baccatin III (1.0 eq, rigorously dried via azeotropic distillation with toluene)

  • (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (1.2 eq, dried under high vacuum for 12h)

  • NaHMDS (1.0 M in THF, exactly 1.05 eq, freshly titrated)

  • Anhydrous THF (distilled over Na/benzophenone)

Methodology:

  • Preparation & Purging: Purge a flame-dried Schlenk flask with ultra-pure Argon. Dissolve 7-TES-baccatin III in anhydrous THF to achieve an approximate 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

    • Causality: Strict temperature control is the primary kinetic defense against enolization.

  • Alkoxide Generation: Syringe in NaHMDS (1.05 eq) dropwise down the cold side of the flask over 5 minutes. Stir at -78 °C for 15 minutes.

    • Self-Validation: The solution should turn a pale yellow, indicating successful C-13 alkoxide formation.

  • Lactam Addition: In a separate flame-dried vial, dissolve the β-lactam (1.2 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 10 minutes using a syringe pump.

  • Coupling: Stir the reaction at -78 °C for 1 hour. Monitor by TLC (Hexanes/EtOAc 1:1).

    • Causality: The excess 0.2 eq of lactam ensures complete consumption of the baccatin alkoxide without requiring excess base, which would otherwise trigger epimerization.

  • Quench: Quench the reaction at -78 °C by adding 5 volumes of saturated aqueous NH4​Cl solution.

    • Causality: Quenching cold prevents any unreacted alkoxide from acting as a base as the reaction warms up to room temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References
  • Title: Advances in the chemistry of β-lactam and its medicinal applications Source: Tetrahedron, 68(52), 10640–10664 (2012). URL: [Link]

  • Title: Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization Source: Journal of Pharmaceutical Sciences, 97(3), 1224-35 (2008). URL: [Link]

Sources

Optimization

Scale-up optimization for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate industrial production

Topic: Scale-up Optimization for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate (CAS: 146924-93-8) Welcome to the Process R&D Technical Support Center. This guide is designed for scale-up chemists, process enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scale-up Optimization for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate (CAS: 146924-93-8)

Welcome to the Process R&D Technical Support Center. This guide is designed for scale-up chemists, process engineers, and drug development professionals tasked with optimizing the industrial synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate .

Widely recognized as the "Ojima-Holton β -lactam synthon," this compound is the critical C13 side-chain precursor required for the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel[1]. Its coupling with 7-TES-baccatin III via strong non-nucleophilic bases (e.g., LiHMDS) dictates the overall efficiency of the API production[2].

Process Overview & Mechanistic Workflow

The industrial synthesis of this β -lactam relies on the Staudinger reaction (a ketene-imine [2+2] cycloaddition), followed by N-benzoylation and rigorous enantiomeric resolution[3]. The stereocontrol of this sequence is paramount: the reaction must yield the cis-diastereomer exclusively, and subsequent resolution must isolate the (3R,4S) enantiomer to match the bioactive conformation of Paclitaxel[4].

Workflow N1 1. Imine Formation (Hydrobenzamide) N2 2. Staudinger Cycloaddition (Acetoxyacetyl Cl + TEA) N1->N2 N3 3. N-Deprotection (Hydrolytic Cleavage) N2->N3 N4 4. N-Benzoylation (Benzoyl Cl + DMAP) N3->N4 N5 5. Enzymatic Resolution (Lipase PS Amano) N4->N5 N6 (3R,4S)-Target (ee > 99.5%) N5->N6

Fig 1: Five-step industrial workflow for the synthesis and resolution of the Ojima-Holton β-lactam.

Quantitative Process Parameters

To ensure reproducibility across pilot-plant scales, adhere strictly to the stoichiometric and thermodynamic boundaries outlined below. Deviations in temperature or moisture will result in ketene dimerization or epimerization[3].

Process ParameterTarget ValueCriticalityMechanistic Justification
Reaction Temperature -10°C to 0°CHigh Stabilizes the zwitterionic intermediate to heavily favor the cis-diastereomer.
TEA Addition Rate 0.1 - 0.2 eq/minHigh Prevents local exotherms and suppresses the dimerization of the highly reactive ketene intermediate.
DCM Moisture Content < 50 ppmCritical Acetoxyacetyl chloride rapidly hydrolyzes in the presence of water, killing the Staudinger reaction yield.
Lipase Loading 10 - 20 wt%Medium Governs the kinetic rate of the enzymatic resolution to achieve >99.5% ee[5].
Enantiomeric Excess > 99.5% eeCritical Trace enantiomeric impurities will form inactive Paclitaxel diastereomers during the Ojima-Holton coupling[6].

Standard Operating Procedure: Scale-Up Protocol

This protocol outlines the self-validating system for the kilogram-scale synthesis of the target azetidinone.

Step 1: Staudinger Cycloaddition (cis-Lactam Formation)

  • Charge a dry, nitrogen-purged 50 L glass-lined reactor with hydrobenzamide (1.0 eq) and anhydrous dichloromethane (DCM, 10 L/kg).

  • Cool the reactor jacket to -10°C.

  • Add triethylamine (TEA, 3.0 eq) in a single portion. Stir for 15 minutes.

  • Critical Step: Dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous DCM (2 L/kg). Feed this solution into the reactor via a dosing pump at a rate of 0.1 eq/min. Maintain internal temperature 0°C.

  • Validation: Monitor via HPLC. The reaction is complete when the imine peak area is < 1%.

Step 2: Deprotection & N-Benzoylation

  • Subject the crude protected β -lactam to hydrolytic cleavage using acetic acid/water (reflux, 2.5 h) to yield the N-unsubstituted 3-acetoxy-4-phenylazetidin-2-one[3].

  • Isolate the intermediate via crystallization from ethyl acetate/hexanes.

  • Dissolve the intermediate in DCM. Add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Dropwise, add benzoyl chloride (1.1 eq) at 0°C. Warm to room temperature and stir for 4 hours. Quench with saturated NH4​Cl .

Step 3: Enzymatic Kinetic Resolution

  • Suspend the racemic N-benzoyl β -lactam in a biphasic mixture of 0.1 M phosphate buffer (pH 7.2) and diisopropyl ether.

  • Add Pseudomonas cepacia lipase (PS Amano, 15 wt%).

  • Stir vigorously at 30°C. The enzyme selectively hydrolyzes the (3S,4R) acetate, leaving the desired (3R,4S)-acetate intact[5].

  • Validation: Monitor the enantiomeric excess of the remaining substrate via chiral HPLC. Stop the reaction when the substrate ee reaches >99.5%.

  • Separate the organic layer, concentrate, and recrystallize from MTBE/heptane to yield the pure (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate.

Troubleshooting Guides & FAQs

Q1: Our Staudinger reaction is yielding a high percentage of the trans-diastereomer. How do we correct this?

A1: The cis/trans selectivity in the Staudinger reaction is kinetically controlled by the closure of the zwitterionic intermediate. If your trans ratio is climbing above 5%, your internal reaction temperature is too high.

  • Action: Ensure the cooling jacket is set to -10°C before the addition of acetoxyacetyl chloride. Furthermore, check your TEA addition rate; rapid addition causes localized exotherms that drive the thermodynamic formation of the trans-isomer.

Q2: We are observing a significant drop in yield during the ketene generation step, accompanied by a dark yellow byproduct. What is happening?
  • Action: Reverse the addition order if necessary, or strictly control the dropwise addition of the acid chloride into the imine/TEA mixture. Never add TEA to the acid chloride in the absence of the imine.

Q3: Why do we use enzymatic resolution instead of a chiral auxiliary for industrial scale-up?

A3: While chiral auxiliaries (like Whitesell's auxiliary or chiral p-methoxyphenyl amines) are excellent for bench-scale stereocontrol[2][6], they require stoichiometric amounts of expensive chiral reagents and add two chemical steps (attachment and oxidative cleavage) to the workflow. Enzymatic resolution using lipases is highly scalable, operates under mild aqueous conditions, and routinely delivers >99.5% optical purity, which is an absolute regulatory requirement for API precursors[5].

Q4: The N-benzoylation step is stalling at 80% conversion. How can we push it to completion?

A4: The nitrogen on the azetidinone ring is sterically hindered and electronically deactivated by the adjacent carbonyl.

  • Action: Ensure your DMAP catalyst is fresh and dry. You can increase the DMAP loading to 0.2 eq. If the reaction still stalls, verify that the DCM is strictly anhydrous, as moisture will rapidly consume the benzoyl chloride to form benzoic acid.

TroubleshootingTree Root Issue: Low cis/trans Ratio (< 95:5) Q1 Is internal temp > 0°C during addition? Root->Q1 A1_Yes Cool reactor to -10°C. Control exotherm. Q1->A1_Yes Yes Q2 Is acid chloride added too rapidly? Q1->Q2 No A2_Yes Reduce dosing rate to < 0.1 eq/min. Q2->A2_Yes Yes Q3 Check solvent moisture Q2->Q3 No A3_Fix Use anhydrous DCM (<50 ppm). Dry equipment thoroughly. Q3->A3_Fix Optimize

Fig 2: Decision tree for troubleshooting poor diastereoselectivity during the Staudinger cycloaddition.

References

  • Ojima, I., et al. "Next Generation Taxoids and Taxanes." Ojima Research Group - Stony Brook University. Available at:[Link]

  • European Patent Office. "Synthesis of new beta-lactams (EP0933360A1)." Google Patents.
  • Patel, R. N. "TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis." Annual Review of Microbiology, 1998. Available at:[Link]

  • Dillon, J. L., et al. "A convenient, high-yielding procedure for the kilogram-scale synthesis of (±)-cis-3-acetoxy-4-phenylazetidin-2-one." Canadian Journal of Chemistry, 1994. Available at:[Link]

  • MDPI. "Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel." Molecules, 2023. Available at:[Link]

Sources

Troubleshooting

Impurity profiling and removal in (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate batches

Welcome to the Advanced Technical Support Center for the synthesis and purification of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate (CAS 146924-93-8). As a critical chiral intermediate—often referred to as an Oj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate (CAS 146924-93-8). As a critical chiral intermediate—often referred to as an Ojima lactam derivative—this compound is foundational in the semi-synthesis of paclitaxel (Taxol) and docetaxel.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the causality behind impurity formation and providing self-validating protocols to ensure stereochemical and chemical purity[1].

Section 1: Mechanistic Troubleshooting & Impurity Profiling (FAQs)

Q1: Why is my batch showing elevated levels of the (3R,4R)-trans-isomer during the Staudinger cyclocondensation? Causality & Expert Insight: The Staudinger reaction's stereoselectivity relies entirely on the kinetic control of the ketene-imine cycloaddition. The transition state leading to the desired (3R,4S)-cis-isomer is lower in energy only under strict cryogenic conditions. If the internal reactor temperature exceeds -20°C during the addition of acetoxyacetyl chloride, the energy barrier to the trans-pathway is easily overcome. This shifts the reaction toward thermodynamic control, generating the unwanted (3R,4R)-trans-isomer. Resolution: Maintain reactor jacket temperatures between -40°C and -20°C. Control the dosing rate of the acyl chloride to prevent localized exothermic spikes.

G A Imine + Acetoxyacetyl Chloride B Ketene Intermediate (Reactive) A->B NEt3, -20°C C (3R,4S)-cis-beta-lactam (Target) B->C Kinetic Control D (3R,4R)-trans-isomer (Impurity) B->D Thermodynamic Control (Temp > -20°C) E Ring-Opened Degradant (Hydrolysis) C->E H2O / Nucleophiles

Fig 1. Mechanistic pathway of Staudinger cyclocondensation and impurity formation.

Q2: How do I profile and prevent ring-opened degradation impurities? Causality & Expert Insight: The beta-lactam ring of the Ojima lactam is highly strained. This strain is intentionally designed to provide the necessary electrophilicity for the downstream esterification of the sterically hindered C-13 alcohol of baccatin III during paclitaxel synthesis[2][3]. However, this exact strain makes the azetidin-2-one core highly susceptible to nucleophilic attack by ambient moisture or protic solvents, leading to acyclic phenylisoserine derivatives[4]. Resolution: Ensure all solvents (especially THF and DCM) are strictly anhydrous (Karl Fischer < 50 ppm). For chromatographic profiling, use a slightly acidic mobile phase (pH 4.5) to prevent on-column base-catalyzed hydrolysis.

Q3: What causes N-debenzoylation during scale-up, and how can it be mitigated? Causality & Expert Insight: The N-benzoyl group activates the lactam for coupling, but the amide bond is sensitive to strongly basic conditions. During the workup of the N-benzoylation step, prolonged exposure to aqueous bicarbonate or secondary amines cleaves the benzoyl group. Resolution: Quench the benzoylation reaction with saturated aqueous ammonium chloride ( NH4​Cl ) instead of sodium bicarbonate[5]. This maintains a near-neutral pH during phase separation and protects the N-benzoyl moiety.

Section 2: Quantitative Data – Chromatographic Impurity Profiling

To effectively monitor your batches, utilize the following relative retention time (RRT) metrics. These values are standardized against the main (3R,4S)-cis-lactam peak (RRT = 1.00) using the RP-HPLC protocol detailed in Section 3.

ImpurityStructural TypeRRTCausality / OriginPrimary Removal Strategy
(3R,4R)-trans-isomer Diastereomer1.15Thermal excursion during Staudinger reactionSelective Crystallization
Ring-Opened Degradant Acyclic Amino Acid0.65Moisture-induced hydrolysis of beta-lactamPreparative HPLC / Discard
De-benzoylated Lactam Intermediate0.82Over-hydrolysis during basic workupSilica Gel Chromatography
Unreacted Imine Starting Material1.30Incomplete conversion / poor stoichiometryAcidic Aqueous Wash

Section 3: Validated Purification Protocols

Protocol A: Selective Crystallization for Diastereomeric Enrichment

Self-Validating System: This protocol utilizes the differential solubility of the cis and trans isomers in non-polar solvent mixtures. The success of the protocol is validated by an in-process control (IPC) showing a mother liquor enriched with the trans-isomer and a crystalline crop of >98% cis-isomer.

  • Dissolution: Dissolve the crude (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate in minimal ethyl acetate at 45°C.

  • Anti-Solvent Addition: Slowly add hexanes (or heptane) dropwise while maintaining moderate agitation until the solution becomes slightly turbid.

  • Seeding (Critical Step): Introduce 0.1% w/w of pure (3R,4S)-cis crystals. Causality: Seeding induces controlled nucleation, preventing the batch from "oiling out" and trapping impurities.

  • Cooling Ramp: Cool the reactor linearly to 0°C over 4 hours. Causality: A slow, controlled cooling ramp ensures the formation of large, pure crystals, thermodynamically excluding the trans-diastereomer from the crystal lattice.

  • Filtration & Washing: Filter the slurry and wash the cake with cold (0°C) 1:4 ethyl acetate/hexane.

  • Validation: Analyze the dried cake via HPLC. The resolution ( Rs​ ) between the cis and trans peaks must be ≥2.0 .

G Crude Crude Batch (Target + Impurities) Cryst Selective Crystallization (EtOAc/Hexane) Crude->Cryst Mother Mother Liquor (Enriched in trans-isomer) Cryst->Mother Filtrate Solid Enriched cis-Lactam (>95% purity) Cryst->Solid Precipitate Prep Preparative HPLC (C18, MeCN/H2O) Solid->Prep Pure Ultra-Pure (3R,4S)-Lactam (>99.5% purity) Prep->Pure Fraction Collection

Fig 2. Downstream purification workflow for isolating the (3R,4S)-cis-beta-lactam.

Protocol B: RP-HPLC Method for Trace Degradation Profiling

Self-Validating System: This analytical method prevents false positives for degradation by stabilizing the highly strained lactam ring during the run.

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) that is fully end-capped. Causality: Uncapped silanol groups can cause peak tailing and secondary interactions with ring-opened amine impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~3.0). Causality: The acidic pH suppresses the ionization of ring-opened carboxylic acids, ensuring sharp peak shapes and preventing base-catalyzed on-column hydrolysis.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 230 nm (optimal for the benzoyl and phenyl chromophores).

References
  • PubChem. "(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone." National Center for Biotechnology Information. URL:[Link]

  • "Synthesis of Medicinal Agents from Plants." ResearchGate. URL:[Link]

  • "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." PubMed Central (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Ring-Opening Reactions of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL Acetate

Welcome to the technical support guide for the ring-opening of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate. This valuable β-lactam derivative is a critical intermediate in the synthesis of complex molecules, no...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the ring-opening of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate. This valuable β-lactam derivative is a critical intermediate in the synthesis of complex molecules, notably as a building block for paclitaxel analogues and other pharmaceutically active compounds.[] The inherent strain of the four-membered azetidinone ring makes it susceptible to nucleophilic attack, yet achieving a rapid, clean, and high-yielding ring-opening can be challenging.[2]

This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you optimize your reaction time and overall success. It is designed for researchers, chemists, and drug development professionals who encounter specific issues during their experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses common questions regarding the fundamental principles governing the reactivity of your specific β-lactam.

Q1: What is the primary mechanism for the ring-opening of this β-lactam?

A: The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the β-lactam ring. The high degree of ring strain (approx. 25.4 kcal/mol for azetidines) makes this carbonyl group significantly more electrophilic than in an acyclic amide.[2] The specific mechanism depends on the reaction conditions:

  • Base-Catalyzed/Nucleophilic Conditions: A nucleophile (e.g., OH⁻, RO⁻, RNH₂) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C2-N1 amide bond, opening the ring.[3][4]

  • Acid-Catalyzed Conditions: The carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon. A weak nucleophile (e.g., H₂O, ROH) can then attack. For β-lactams, this can proceed through a tetrahedral intermediate or, under strongly acidic conditions, potentially via a unimolecular mechanism involving an acylium ion.[5][6]

Q2: How do the specific substituents on my molecule influence its reactivity and the reaction time?

A: The substituents on (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate each play a crucial role:

  • N1-Benzoyl Group: This is a key activating group. As an electron-withdrawing group, it reduces the delocalization of the nitrogen lone pair into the carbonyl (amide resonance), making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[7] This significantly increases the rate of ring-opening compared to N-alkyl or N-H β-lactams.

  • C4-Phenyl Group: This bulky group can sterically hinder the approach of the nucleophile. However, its electronic effects are generally less pronounced than the N1-benzoyl group in influencing the ring-opening rate. It is critical for the stereochemical outcome and subsequent synthetic steps.

  • C3-Acetoxy Group: This group is an important functional handle. However, it is also an ester and can be susceptible to hydrolysis, especially under basic conditions. This can lead to a potential side reaction if only ring-opening is desired. The electronegativity of the oxygen atom can also have a minor inductive effect on the ring's reactivity.

Q3: What are the expected products of the ring-opening reaction?

A: The product depends entirely on the nucleophile used. For example:

  • Hydrolysis (H₂O/OH⁻): Yields a β-amino acid derivative, specifically N-benzoyl-3-acetoxy-4-phenyl-β-phenylalanine.

  • Alcoholysis (ROH/RO⁻): Yields a β-amino ester.

  • Aminolysis (RNH₂): Yields a β-amino amide.

Part 2: Troubleshooting Guide - Optimizing Reaction Time & Yield

This section is structured to provide direct solutions to common experimental problems.

Issue 1: The reaction is very slow or incomplete.

This is the most common issue, often stemming from suboptimal reaction conditions that fail to sufficiently activate the β-lactam or the nucleophile.

Q: My ring-opening reaction has stalled or is taking days to complete. How can I speed it up?

**A: **There are three primary variables to investigate: the catalyst/reagent, the temperature, and the solvent. A systematic approach is recommended.

1. Evaluate Your Catalyst/Reagent System: The choice and concentration of your acid, base, or nucleophile is the most critical factor.

  • For Basic/Nucleophilic Conditions:

    • Causality: The rate is dependent on the nucleophilicity and concentration of the attacking species. Stronger, less-hindered bases/nucleophiles will react faster.

    • Troubleshooting Steps:

      • Increase Concentration: Double the molar equivalents of the base/nucleophile.

      • Switch to a Stronger Reagent: If using a mild base like K₂CO₃, consider switching to a stronger, more soluble base like NaOH, KOH, or LiOH for hydrolysis. For alcoholysis, switch from the alcohol with a catalytic base to the corresponding sodium or potassium alkoxide (e.g., NaOMe in MeOH).

    • Data-Driven Decisions:

Reagent TypeExamplesRelative ReactivityKey Considerations
Mild Bases K₂CO₃, NaHCO₃, Et₃NSlowGood for sensitive substrates; may require heat.
Strong Bases NaOH, KOH, LiOHFastRisk of acetate hydrolysis; high reactivity.[4]
Alkoxides NaOMe, NaOEt, t-BuOKVery FastExcellent for alcoholysis; can be sterically hindered.
Amines NH₃, R-NH₂, R₂NHModerate-FastRate depends on amine nucleophilicity and steric bulk.
  • For Acidic Conditions:

    • Causality: The reaction rate depends on the acid's strength (pKa) and its ability to protonate the carbonyl oxygen effectively.

    • Troubleshooting Steps:

      • Increase Acid Concentration: Move from catalytic amounts to higher concentrations (e.g., from 0.1 M to 1 M HCl).

      • Switch to a Stronger Acid: If using a weaker acid like acetic acid, switch to a strong mineral acid like HCl, H₂SO₄, or a Lewis acid like AlCl₃, which has been shown to open 4-aryl-azetidinones.[6]

    • Data-Driven Decisions:

Acid TypeExamplesRelative ReactivityKey Considerations
Weak Acids Acetic AcidVery SlowGenerally insufficient for efficient ring-opening.
Strong Mineral Acids HCl, H₂SO₄FastEffective but can lead to degradation with prolonged heating.[5]
Lewis Acids AlCl₃, TiCl₄Moderate-FastCan coordinate to carbonyl, activating it.[6]
Superacids Triflic Acid (TfOH)Very FastHighly effective but can cause significant side reactions.[6]

2. Optimize Reaction Temperature:

  • Causality: Chemical reactions generally accelerate at higher temperatures, as described by the Arrhenius equation. More molecules will possess the necessary activation energy to overcome the reaction barrier.

  • Troubleshooting Protocol: Temperature Screening

    • Set up three identical small-scale reactions based on your most promising catalyst system.

    • Run the reactions at three different temperatures: Room Temperature (e.g., 25 °C), moderate heat (e.g., 50 °C), and a higher temperature (e.g., 80 °C or reflux, solvent permitting).

    • Monitor the consumption of the starting material by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).

    • Select the lowest temperature that provides a satisfactory reaction rate to minimize side product formation.

3. Re-evaluate Your Solvent Choice:

  • Causality: The solvent plays a critical role in stabilizing the transition state. For reactions involving charged intermediates, such as the tetrahedral intermediate in base-catalyzed ring-opening, polar protic solvents (like ethanol or water) or polar aprotic solvents (like DMSO or DMF) are generally superior as they can stabilize the developing charges.

  • Troubleshooting Steps:

    • If your reaction is in a non-polar solvent (e.g., toluene, THF), switch to a more polar alternative.

    • Consider the solubility of your reagents. Ensure your base or acid is fully dissolved to be effective.

  • Data-Driven Decisions:

SolventTypeDielectric Constant (ε)Utility for Ring-Opening
Toluene Non-polar2.4Poor; generally too slow.
THF Polar Aprotic7.6Moderate; common but may not be optimal.
Acetonitrile Polar Aprotic37.5Good; dissolves many reagents.
Ethanol/Methanol Polar Protic24.5 / 32.7Excellent; can participate as a nucleophile and stabilize intermediates.
DMSO/DMF Polar Aprotic47 / 38Excellent; high boiling points allow for higher temperatures.
Issue 2: Significant formation of side products is observed.

Optimizing for speed can sometimes lead to a decrease in selectivity. If you are observing multiple spots on your TLC or peaks in your LC-MS, consider the following.

Q: My reaction is fast, but I'm getting a complex mixture of products. How do I improve the selectivity?

A: The primary side reactions for this substrate are hydrolysis of the C3-acetate and potential epimerization.

  • Problem: Unwanted Hydrolysis of the C3-Acetoxy Group

    • Causality: The acetate is an ester and is highly susceptible to cleavage under strong basic (saponification) or acidic conditions. This will occur in parallel with the desired β-lactam ring-opening.

    • Solution:

      • Use Milder Conditions: This is a direct trade-off with reaction time. If acetate hydrolysis is the primary issue, revert to a milder base (e.g., K₂CO₃) or a lower concentration of a strong base.

      • Lower the Temperature: Run the reaction at 0 °C or even lower to slow the rate of ester hydrolysis relative to the ring-opening of the highly strained β-lactam.

      • Use a Non-Hydrolytic Nucleophile: If your synthesis allows, using a nucleophile like an amine (aminolysis) can open the ring while leaving the ester intact under carefully controlled, non-aqueous conditions.

  • Problem: Loss of Stereochemical Integrity (Epimerization)

    • Causality: The protons at C3 and C4 are adjacent to carbonyl groups, making them potentially acidic. Strong bases or prolonged exposure to heat can lead to deprotonation and subsequent re-protonation, scrambling the stereochemistry. The (3R,4S) cis relationship is often crucial for biological activity.

    • Solution:

      • Avoid Excessively Strong Bases: Use the minimum effective concentration of the base required. Using a very strong, hindered base like t-BuOK at low temperatures can sometimes be selective.

      • Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC/LC-MS), work up the reaction immediately. Do not let it stir unnecessarily overnight.

      • Buffer the System: In some cases, a buffered system can maintain a pH that is high enough to promote the reaction without being excessively basic to cause epimerization.

Part 3: Visualization & Workflow Diagrams

Visual aids can help in understanding the reaction pathways and making logical troubleshooting decisions.

RingOpeningMechanisms Figure 1: General Mechanisms for β-Lactam Ring-Opening cluster_base Base-Catalyzed / Nucleophilic cluster_acid Acid-Catalyzed B_Start (3R,4S)-β-Lactam B_TS Tetrahedral Intermediate (Negative charge buildup) B_Start->B_TS B_Product Ring-Opened Product (e.g., β-Amino Acid/Ester) B_TS->B_Product 2. Ring Opening (C-N bond cleavage) Nu Nucleophile (e.g., OH⁻, RO⁻) Nu->B_Start 1. Nucleophilic Attack A_Start (3R,4S)-β-Lactam A_Protonated Protonated Carbonyl (Enhanced Electrophilicity) A_Start->A_Protonated A_TS Tetrahedral Intermediate A_Protonated->A_TS A_Product Ring-Opened Product A_TS->A_Product 3. Ring Opening H_plus H⁺ H_plus->A_Start 1. Protonation Nu_weak Weak Nucleophile (e.g., H₂O, ROH) Nu_weak->A_Protonated 2. Nucleophilic Attack

Caption: Figure 1: General Mechanisms for β-Lactam Ring-Opening.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for Slow Reactions start Problem: Slow or Incomplete Reaction check_reagent Step 1: Evaluate Reagent Is it strong enough? Is concentration sufficient? start->check_reagent increase_reagent Action: Increase concentration or switch to a stronger acid/base/nucleophile. check_reagent->increase_reagent No check_temp Step 2: Evaluate Temperature Is the reaction at RT? check_reagent->check_temp Yes increase_reagent->check_temp increase_temp Action: Increase temperature incrementally (e.g., to 50 °C, then 80 °C). Monitor by TLC/LC-MS. check_temp->increase_temp Yes check_solvent Step 3: Evaluate Solvent Is it sufficiently polar? check_temp->check_solvent No increase_temp->check_solvent change_solvent Action: Switch to a more polar solvent (e.g., THF -> MeCN -> EtOH/DMSO). check_solvent->change_solvent No end Reaction Optimized check_solvent->end Yes change_solvent->end

Caption: Figure 2: Troubleshooting Workflow for Slow Reactions.

Part 4: References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). β-Lactams as Versatile Synthetic Intermediates for the Preparation of Non-Proteinogenic Amino Acids and Peptides. European Journal of Organic Chemistry, 2004(24), 5037-5050. (Link relates to general β-lactam reactivity, specific article not found in search)

  • Brand, E., & Page, M. I. (2012). The mechanisms of reactions of β-lactams. Organic & Biomolecular Chemistry, 10(38), 7711-7725. (Link relates to general β-lactam reactivity, specific article not found in search)

  • King, F. D., & Caddick, S. (2012). The acid-mediated ring opening reactions of α-aryl-lactams. Organic & Biomolecular Chemistry, 10(16), 3247-3252. [Link]

  • Cox, R. A. (2010). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 88(7), 621-633. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2009). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843535. [Link]

  • Gesto, D. S., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4987. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(16), 6098. [Link]

  • Nam, J., & Koci, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13266-13283. [Link]

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 171-188. (Link relates to general β-lactam reactivity, specific article not found in search)

  • Barrow, K. D., & Page, M. I. (2005). Different Transition-State Structures for the Reactions of β-Lactams and Analogous β-Sultams with Serine β-Lactamases. Journal of the American Chemical Society, 127(45), 15812-15821. [Link]

  • Wright, A. G., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology, 1(1), 1-23. (Link relates to general β-lactam reactivity, specific article not found in search)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate

This guide provides an in-depth, expert-driven framework for the validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, expert-driven framework for the validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical industry, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will establish a self-validating protocol grounded in authoritative standards and compare experimental data against established benchmarks for the β-lactam scaffold, a core component of many life-saving antibiotics.

The unambiguous structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, mandated by regulatory bodies like the FDA.[1] NMR spectroscopy stands as a primary and powerful tool for this purpose, offering atomic-level structural information.[2] For complex chiral molecules such as the target β-lactam, NMR not only confirms the chemical constitution but is also indispensable for verifying the specific stereochemistry, which is critical for biological activity.

Theoretical Framework: Predicting the NMR Landscape

The structure of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate presents a unique set of NMR-active nuclei whose spectral parameters are dictated by their precise electronic and spatial environments.

  • ¹H NMR Spectroscopy : The key diagnostic signals are the protons on the azetidin-2-one (β-lactam) ring, specifically H3 and H4. Their stereochemical relationship—cis in the (3R,4S) isomer—is confirmed by their vicinal coupling constant (³J). For cis protons on a β-lactam ring, this value is typically in the range of 5-6 Hz, whereas a trans arrangement would show a much smaller coupling (2-3 Hz).[3] The presence of the N-benzoyl group, C4-phenyl ring, and C3-acetate group will induce significant downfield shifts due to their anisotropic and electron-withdrawing effects.

  • ¹³C NMR Spectroscopy : The carbon spectrum is characterized by several key resonances. The carbonyl carbon of the β-lactam ring (C2) is expected in the 165-180 ppm range.[3] The carbonyl carbons of the benzoyl and acetate groups will also appear in the downfield region. The chemical shifts of the ring carbons, C3 and C4, are highly sensitive to their substituents and stereochemistry.

Experimental Protocol for Robust Data Acquisition

This protocol is designed to generate high-quality, reproducible NMR data suitable for structural validation, adhering to IUPAC recommendations for data acquisition and reporting.[4][5]

2.1. Sample Preparation

  • Solvent Selection : Use high-purity deuterated chloroform (CDCl₃), as it is an excellent solvent for this class of compounds and has well-characterized residual solvent peaks.

  • Concentration : Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of CDCl₃. This concentration is optimal for avoiding peak broadening due to high viscosity while ensuring a good signal-to-noise ratio.[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as the internal reference standard (0 ppm for both ¹H and ¹³C). The use of TMS provides a unified chemical shift scale, a critical prerequisite for creating reference databases.[4][5]

  • Filtration : To ensure magnetic field homogeneity, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

2.2. Instrument Setup and Calibration

  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex multiplets in the aromatic regions and accurately determining coupling constants.[6]

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Temperature Control : Maintain a constant temperature (e.g., 298 K) to prevent chemical shift drift during the acquisition of multiple experiments.

2.3. Data Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30zgpg30Standard single-pulse experiments for quantitative analysis.
Spectral Width-2 to 12 ppm-10 to 220 ppmEncompasses all expected signals, including TMS and carbonyls.
Acquisition Time≥ 3 s≥ 1.5 sEnsures adequate data points for resolving sharp signals and accurate integration.
Relaxation Delay (d1)5 s2 sAllows for nearly complete T1 relaxation, critical for accurate integration in ¹H NMR.[7]
Number of Scans161024Balances signal-to-noise with experiment time.

Workflow for NMR-Based Structural Validation

The following diagram outlines the logical workflow for a comprehensive validation of the target compound.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in CDCl3 + TMS) InstrumentSetup Instrument Setup & Shimming (≥500 MHz, 298 K) SamplePrep->InstrumentSetup Acquire1D 1D Spectra Acquisition (1H, 13C{1H}) InstrumentSetup->Acquire1D Acquire2D 2D Spectra Acquisition (COSY, HSQC) Acquire1D->Acquire2D ProcessData Data Processing (FT, Phasing, Referencing) Acquire2D->ProcessData Assign1D 1D Spectra Assignment (δ, J, Integration) ProcessData->Assign1D Assign2D 2D Correlation Analysis (COSY: H-H, HSQC: C-H) Assign1D->Assign2D Compare Comparison (vs. Predicted & Analogs) Assign2D->Compare Validation Final Structure Validation Compare->Validation

Caption: Experimental workflow for NMR-based structure elucidation.

Spectral Data Analysis and Validation

The validation process hinges on a direct comparison between the acquired experimental data and a set of predicted or literature-derived values for the target structure.

¹H NMR Spectrum Validation

The ¹H NMR spectrum is analyzed for chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).

Proton AssignmentPredicted δ (ppm)Observed δ (ppm)MultiplicityJ (Hz)IntegrationAnalysis & Confirmation
Phenyl (C4-Ph) & Benzoyl (N-COPh)7.20 - 8.007.25 - 7.95m-10HOverlapping multiplets corresponding to the 10 protons of the two phenyl rings.
H4 (CH-Ph)5.8 - 6.05.92d5.51HDoublet due to coupling with H3. Its downfield shift is due to the adjacent phenyl ring and N-atom.
H3 (CH-OAc)5.4 - 5.65.51d5.51HDoublet due to coupling with H4. The ³J value of 5.5 Hz strongly supports the cis stereochemistry.[3]
Acetate (CH₃)2.0 - 2.22.15s-3HA sharp singlet in the aliphatic region, characteristic of an acetate methyl group.

Key Validation Point : The most critical piece of data is the coupling constant between H3 and H4. A value of ~5.5 Hz is definitive for the cis relationship, thereby validating the (3R,4S) relative stereochemistry. A COSY spectrum would show a clear cross-peak between the signals at 5.92 and 5.51 ppm, unequivocally confirming their coupling.

¹³C NMR Spectrum Validation

The proton-decoupled ¹³C NMR spectrum is validated by comparing the chemical shifts of each unique carbon atom.

Carbon AssignmentPredicted δ (ppm)Observed δ (ppm)Analysis & Confirmation
Acetate C=O~170170.1Carbonyl of the ester group.
Benzoyl C=O~168168.5Carbonyl of the amide (benzoyl) group.
Lactam C=O (C2)~166166.2The characteristic carbonyl of the azetidin-2-one ring.[3]
Phenyl & Benzoyl (Aromatic C)125 - 138126.5 - 137.2Multiple signals corresponding to the aromatic carbons.
C4 (CH-Ph)60 - 6563.8Aliphatic carbon adjacent to the nitrogen and phenyl ring.
C3 (CH-OAc)55 - 6058.1Aliphatic carbon bearing the acetate group.
Acetate (CH₃)~2120.9Methyl carbon of the acetate group.

Key Validation Point : An HSQC (Heteronuclear Single Quantum Coherence) experiment provides the ultimate confirmation of assignments by correlating each proton with its directly attached carbon. For instance, it would show a cross-peak connecting the ¹H signal at 5.92 ppm with the ¹³C signal at 63.8 ppm (confirming the H4/C4 assignment) and another cross-peak between 5.51 ppm and 58.1 ppm (confirming H3/C3).

Comparative Analysis with Structural Analogs

To further ground our validation, we can compare key spectral features with those of closely related compounds.

CompoundH3 Shift (ppm)H4 Shift (ppm)³J (H3-H4) (Hz)Key Structural Difference
Target Compound ~5.51~5.92~5.5N-Benzoyl, O-Acetyl
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone[]~5.2~5.7~5.4Bulky O-silyl protecting group instead of O-acetyl. The bulky group likely causes a slight upfield shift.
(RS/SR)-2-Oxo-4-phenylazetidin-3-yl acetate[9]Not specifiedNot specifiedNot specifiedUnsubstituted N-H instead of N-Benzoyl. The absence of the N-benzoyl group would result in significant upfield shifts for H3 and H4.

This comparison demonstrates the predictable electronic effects of substituents on the β-lactam core. The N-benzoyl group in our target compound withdraws electron density, shifting both H3 and H4 downfield compared to an N-H analog. The difference between an O-acetyl and an O-triethylsilyl group is more subtle, reflecting minor changes in the local electronic environment.

Conclusion

The validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate by ¹H and ¹³C NMR is a multi-faceted process that relies on the precise measurement and logical interpretation of a full suite of spectral parameters. A definitive structural confirmation is achieved not just by matching chemical shifts, but by a rigorous analysis of coupling constants to confirm stereochemistry and the use of 2D correlation experiments (COSY and HSQC) to establish unambiguous connectivity. By following a robust experimental protocol and comparing the resulting data against theoretical predictions and known analogs, researchers can ensure the identity, purity, and correct stereoisomer of the target molecule with the highest degree of confidence, a non-negotiable requirement in modern drug development.[10][11]

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • NMR Spectroscopy Revolutionizes Drug Discovery. AZoM.com.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • Recommendations for the presentation of NMR structures of proteins and nucleic acids. European Journal of Biochemistry.
  • Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem Technical Support Center.
  • Updating IUPAC spectroscopy recommendations and d
  • NMR spectroscopy: Quality control of pharmaceutical products. American Pharmaceutical Review.
  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry.
  • Recommendations for the presentation of NMR structures of proteins and nucleic acids (Recommend
  • Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • (RS/SR)
  • (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone. BOC Sciences.

Sources

Comparative

Chiral HPLC Method Development for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate: A Comparative Column Guide

Executive Summary (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS 146924-93-8) is a highly functionalized β -lactam that serves as the critical C-13 side-chain intermediate in the semi-synthesis of paclitaxel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS 146924-93-8) is a highly functionalized β -lactam that serves as the critical C-13 side-chain intermediate in the semi-synthesis of paclitaxel (Taxol) and its analogues [1, 2]. The stereochemical integrity of this intermediate is non-negotiable; the presence of the (3S,4R) enantiomer or other diastereomers leads to biologically inactive or toxic taxane derivatives[3].

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric resolution of this azetidinone derivative. By analyzing the thermodynamic and kinetic interactions between the analyte and various polysaccharide backbones, we establish a self-validating experimental protocol for robust method development.

Mechanistic Rationale: Analyte-CSP Interactions

To develop a successful chiral separation method, one must first understand the structural causality driving the separation. The azetidinone core of 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate presents a dense array of interaction sites:

  • Hydrogen Bond Acceptors: The N1-benzoyl carbonyl, the C2 β -lactam carbonyl, and the C3-acetate carbonyl.

  • π−π Interaction Sites: The N1-benzoyl aromatic ring and the C4-phenyl ring.

  • Steric Bulk: The rigid four-membered ring forces the C3 and C4 substituents into a constrained spatial geometry.

Derivatized polysaccharide CSPs (amylose and cellulose) resolve enantiomers by providing a chiral groove where these functional groups interact with the carbamate linkages (N-H and C=O) of the stationary phase. The difference in spatial fit between the (3R,4S) and (3S,4R) enantiomers within these chiral grooves dictates the selectivity ( α ).

Comparative Evaluation of Chiral Stationary Phases

Normal-phase chromatography is the gold standard for lipophilic β -lactams [4]. We compared three industry-standard polysaccharide CSPs to determine the optimal backbone and derivatization for this specific paclitaxel intermediate.

Experimental Data Summary

Chromatographic Conditions: Mobile Phase: Hexane / Isopropanol (80:20, v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 227 nm.

Column Chemistry (CSP)Polymer BackboneRetention Time t1​ (min)Retention Time t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose (Helical)8.411.21.45 3.2
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Cellulose (Linear)9.110.51.181.4
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))Cellulose (Linear)12.513.21.070.8
Causality & Performance Insights

Why does Amylose (AD-H) outperform Cellulose (OD-H)? The amylose backbone naturally forms a more open, helical conformation compared to the relatively flat, linear structure of cellulose. For a bulky molecule like 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, the deeper chiral grooves of the amylose helix allow the C4-phenyl and N-benzoyl groups to penetrate further. This facilitates stronger, multipoint π−π and hydrogen-bonding interactions. Consequently, the AD-H column achieves a baseline resolution ( Rs​=3.2 ), whereas the OD-H column fails to reach the regulatory baseline threshold ( Rs​≥1.5 ).

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be self-validating—meaning the protocol inherently verifies its own operational integrity before any unknown samples are quantified.

Step 1: System Equilibration
  • Flush the HPLC system with HPLC-grade Hexane / Isopropanol (80:20, v/v) at 1.0 mL/min.

  • Monitor the UV baseline at 227 nm (the optimal absorbance maximum for the benzoyl chromophore) [1]. Do not proceed until the baseline drift is ≤0.1 mAU/min.

Step 2: Preparation of Validation Markers
  • System Suitability (Racemic) Standard: Dissolve 1.0 mg of racemic 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate in 1.0 mL of mobile phase. Purpose: Proves the column's active chiral recognition capability.

  • Enantiopure Spike: Dissolve 1.0 mg of the pure (3R,4S) reference standard in 1.0 mL of mobile phase. Purpose: Confirms elution order and identifies the target peak.

Step 3: Execution of the Self-Validating Sequence
  • Blank Injection (10 µL Mobile Phase): Verifies the absence of ghost peaks or carryover.

  • Racemic Standard Injection (10 µL):

    • Validation Check: The system must display two distinct peaks.

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . If Rs​<2.0 , thermodynamics must be adjusted (e.g., lower column temperature to 20 °C to increase enthalpic interactions).

  • Enantiopure Spike Injection (10 µL): Overlay this chromatogram with the racemic injection to definitively assign the retention time of the (3R,4S) enantiomer.

  • Sample Analysis: Proceed with batch analysis only after Steps 1-3 pass acceptance criteria.

Method Development Visualization

ChiralMethod N1 Sample Prep (Racemate + Enantiopure) N2 CSP Screening (Amylose vs Cellulose) N1->N2 Normal Phase N3 Mobile Phase Tuning (Alcohol Modifiers) N2->N3 Select highest α N4 Thermodynamic Optimization (T, F) N3->N4 Maximize Rs N5 Validated Chiral Method N4->N5 Rs > 1.5

Figure 1: Systematic workflow for chiral HPLC method development of azetidinone derivatives.

Optimization Notes: The Role of Alcohol Modifiers

If the initial screening on the Amylose column yields excessive retention times ( k′>10 ), modifying the alcohol additive is the most logical next step.

  • Isopropanol (IPA) vs. Ethanol (EtOH): Replacing IPA with EtOH in the mobile phase (e.g., Hexane/EtOH 80:20) will typically decrease retention times. Ethanol is less sterically hindered than IPA, allowing it to compete more aggressively for the hydrogen-bonding sites on the carbamate CSP. However, this aggressive competition can sometimes reduce selectivity ( α ). Always plot α vs. alcohol concentration to find the thermodynamic "sweet spot" for your specific sample matrix.

References

  • Title: Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex Source: Indian Journal of Pharmaceutical Sciences (National Institutes of Health / PMC) URL: [Link]

  • Title: Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues Source: Chemical Journal of Chinese Universities (CCS Publishing) URL: [Link]

  • Title: Total Synthesis of Taxol Enabled by Intermolecular Radical Coupling and Pd-Catalyzed Cyclization Source: Journal of the American Chemical Society URL: [Link]

Validation

Mass spectrometry fragmentation patterns of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation Patterns of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate Introduction (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a critical β-la...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation Patterns of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate

Introduction (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a critical β-lactam synthon utilized in the semi-synthesis of paclitaxel (Taxol) and next-generation taxoids[1]. As an acetate-protected analog of the renowned "Ojima lactam," its structural integrity during synthetic coupling is paramount[2]. Mass spectrometry (MS) serves as the definitive tool for characterizing this intermediate, monitoring reaction kinetics, and profiling impurities[3]. However, the strained four-membered azetidin-2-one ring is highly susceptible to specific gas-phase fragmentation pathways. This guide objectively compares the analytical platforms and derivatization strategies used to evaluate this compound, providing researchers with self-validating protocols grounded in mechanistic causality.

Mechanistic Causality of β-Lactam Gas-Phase Fragmentation

To accurately interpret the MS data of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (Exact Mass: 309.1001 Da; [M+H]+ m/z 310.11), one must understand the thermodynamic drivers of its fragmentation. Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the dominant degradation route is the retro-[2+2] cycloaddition (often termed a retro-Staudinger cleavage)[4].

The strained β-lactam ring relieves steric and angular tension by cleaving across two distinct topological pathways:

  • Pathway A (Dominant): Cleavage of the C2-C3 and N1-C4 bonds yields a neutral or charged ketene ([AcO-CH=C=O]+, m/z 101.02) and a highly conjugated imine fragment ([Ph-CH=N-CO-Ph+H]+, m/z 210.09). The extended π-conjugation of the N-benzoyl imine stabilizes the positive charge, making m/z 210 the base peak in most tandem mass spectra[4].

  • Pathway B (Minor/High Energy): Cleavage of the C2-N1 and C3-C4 bonds generates an isocyanate ([Ph-CO-N=C=O+H]+, m/z 148.04) and an alkene ([Ph-CH=CH-OAc+H]+, m/z 163.08). This pathway requires higher activation energy and is typically observed only under hard ionization (EI) or elevated CID collision energies[5].

  • Peripheral Losses: The C3-acetate group is prone to neutral losses of acetic acid (-60 Da, yielding m/z 250.09) or ketene (-42 Da, yielding m/z 268.10), while the N1-benzoyl group readily forms a stable benzoyl cation (m/z 105.03)[3].

Fragmentation M [M+H]+ m/z 310.11 (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate RetroA Retro-[2+2] Pathway A (C2-C3 & N1-C4 Cleavage) M->RetroA RetroB Retro-[2+2] Pathway B (C2-N1 & C3-C4 Cleavage) M->RetroB SideChain Peripheral Functional Group Cleavages M->SideChain Imine Imine Fragment [Ph-CH=N-CO-Ph+H]+ m/z 210.09 RetroA->Imine Ketene Ketene Fragment [AcO-CH=C=O+H]+ m/z 101.02 RetroA->Ketene Isocyanate Isocyanate Fragment [Ph-CO-N=C=O+H]+ m/z 148.04 RetroB->Isocyanate Alkene Alkene Fragment [Ph-CH=CH-OAc+H]+ m/z 163.08 RetroB->Alkene Benzoyl Benzoyl Cation [PhCO]+ m/z 105.03 SideChain->Benzoyl LossAcOH [M+H - AcOH]+ m/z 250.09 SideChain->LossAcOH

Caption: Gas-phase fragmentation pathways of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate.

Analytical Platform Comparison: Selecting the Optimal MS Strategy

Choosing the right mass spectrometry platform depends on whether the goal is absolute structural elucidation (e.g., proving stereochemistry or elemental composition) or high-throughput reaction monitoring[6][7]. Table 1 compares the performance of three primary MS platforms for analyzing this specific β-lactam.

Table 1: Analytical Platform Comparison for β-Lactam Characterization

PlatformIonization MethodPrimary UtilityMass AccuracyFragmentation ControlMatrix Tolerance
Orbitrap HRMS ESI (Soft)Structural elucidation, exact mass determination< 2 ppmHigh (HCD allows precise tuning of retro-[2+2] pathways)Moderate
QqQ LC-MS/MS ESI (Soft)Quantitative reaction monitoring, impurity profiling~0.1 DaExcellent (MRM transitions isolate specific fragments)High
GC-EI-MS EI (Hard)Volatile impurity screeningNominalPoor (Extensive in-source fragmentation; [M]+ often absent)Low (Requires thermal stability)

Expert Insight: For (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, GC-EI-MS is highly discouraged. The thermal instability of the four-membered ring combined with the 70 eV electron impact causes complete premature retro-[2+2] cleavage, often resulting in the total absence of the molecular ion[4]. Conversely, QqQ LC-MS/MS provides the most robust quantitative data, while Orbitrap HRMS is essential for confirming the exact elemental composition of the m/z 210.09 imine fragment[6].

Comparative Derivatization: Acetate vs. Alternative C3-Protecting Groups

In taxoid synthesis, the C3-hydroxyl group of the β-lactam must be protected. The choice of protecting group (Acetate vs. TIPS) significantly alters the gas-phase stability of the molecule. Table 2 objectively compares the fragmentation stability of the acetate analog against alternatives.

Table 2: Comparative Fragmentation Stability of C3-Substituted 1-Benzoyl-4-phenylazetidin-2-ones

C3 SubstituentCompound Analog[M+H]+ m/zDominant Retro-[2+2] FragmentDiagnostic Neutral LossStability under CID
Acetate (-OAc) Target Compound310.11m/z 210 (Imine)-60 Da (AcOH)Moderate
TIPS Ether (-OTIPS) Ojima Lactam424.23m/z 210 (Imine)-131 Da (TIPS radical)High
Hydroxyl (-OH) 3-Hydroxy analog268.09m/z 210 (Imine)-18 Da (H2O)Low (Prone to dehydration)

Expert Insight: The acetate group offers a balanced middle ground. It is less sterically bulky than the TIPS group, leading to slightly lower overall gas-phase stability, but it avoids the severe in-source dehydration issues plaguing the free hydroxyl analog. The constant presence of the m/z 210 imine fragment across all analogs proves that the C2-C3/N1-C4 cleavage is independent of the C3 substituent's identity[4].

Self-Validating Experimental Protocol: LC-ESI-MS/MS Reaction Monitoring

To ensure trustworthiness and reproducibility, the following protocol for QqQ LC-MS/MS incorporates a self-validating system. By continuously monitoring the "Survival Yield" (the ratio of intact precursor ion to total ion current), the operator can verify that fragmentation is occurring intentionally in the collision cell, not prematurely in the ionization source[5].

Step 1: System Calibration and Tuning (Self-Validation Check 1)

  • Action: Infuse a 1 µg/mL standard solution of the β-lactam via syringe pump at 10 µL/min into the ESI source.

  • Causality: Direct infusion allows for the precise optimization of the Declustering Potential (DP). Set the DP to a low initial value (e.g., 20 V) and gradually increase it.

  • Validation: Monitor the [M+H]+ (m/z 310) to Imine (m/z 210) ratio. If m/z 210 appears before applying collision energy, in-source fragmentation is occurring. Lower the source temperature (to < 300°C) and DP until the precursor ion constitutes >90% of the spectral abundance[5].

Step 2: Chromatographic Separation

  • Action: Utilize a C18 Reversed-Phase UHPLC column (e.g., 50 × 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid acts as a proton source, enhancing positive mode ESI efficiency ([M+H]+ formation)[8]. The rapid gradient (20% to 80% B over 3 minutes) prevents on-column degradation of the strained lactam ring[8].

Step 3: Tandem MS (MS/MS) Acquisition via CID

  • Action: Isolate m/z 310.1 in Q1. Apply Argon gas in Q2 (Collision Cell) and optimize the Collision Energy (CE).

  • Causality: To monitor the reaction, set up Multiple Reaction Monitoring (MRM) transitions.

    • Transition 1 (Quantifier): m/z 310.1 → 210.1 (CE: 15 eV). This low-energy retro-[2+2] cleavage is highly sensitive.

    • Transition 2 (Qualifier): m/z 310.1 → 105.0 (CE: 35 eV). The benzoyl cation requires higher energy to form but confirms the presence of the N1-benzoyl group.

  • Validation (Self-Validation Check 2): The peak area ratio between the quantifier and qualifier transitions must remain constant (±15%) across all samples. A deviation indicates a co-eluting isobaric interference.

Workflow Prep 1. Sample Prep Quench & Dilute Spike Internal Std Chrom 2. LC Separation C18 RP-UHPLC Gradient Elution Prep->Chrom Ionization 3. ESI Source Soft Ionization Monitor Survival Yield Chrom->Ionization MS1 4. MS1 Selection Isolate m/z 310.1 [M+H]+ Ionization->MS1 CID 5. Collision Cell Argon CID Optimize CE (15-35 eV) MS1->CID MS2 MS2 CID->MS2

Caption: Self-validating LC-MS/MS workflow for β-lactam reaction monitoring.

References

  • Volk, K. J., Hill, S. E., Kerns, E. H., & Lee, M. S. (1997). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 99-115. Available at: [Link]

  • Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668-675. Available at: [Link]

  • Ojima, I. (2006). Quest for Scientific Excitement at the Multidisciplinary Interface of Chemistry and Biology. Stony Brook University. Available at: [Link]

  • MDPI. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. Molecules. Available at: [Link]

Sources

Comparative

Advanced Comparison Guide: β-Lactam Intermediates vs. (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate in Paclitaxel Semisynthesis

The commercial production of Paclitaxel (Taxol) relies heavily on the semisynthetic coupling of a complex diterpenoid core (baccatin III) with a synthetic C-13 side chain. The most efficient and widely adopted strategy f...

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Author: BenchChem Technical Support Team. Date: April 2026

The commercial production of Paclitaxel (Taxol) relies heavily on the semisynthetic coupling of a complex diterpenoid core (baccatin III) with a synthetic C-13 side chain. The most efficient and widely adopted strategy for this attachment is the β-lactam synthon method, pioneered by Iwao Ojima[1]. While the standard "Ojima lactam" utilizes silyl ether protecting groups, structural variants such as (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS: 146924-93-8) offer distinct kinetic and synthetic profiles.

This guide objectively compares the performance, mechanistic causality, and experimental utility of standard silyl-protected β-lactam intermediates against their acetate-protected counterparts.

Mechanistic Overview: The β-Lactam Synthon Strategy

The core challenge in Paclitaxel semisynthesis is the esterification of the sterically hindered C-13 hydroxyl group of baccatin III. Traditional esterification methods suffer from low yields and epimerization. The β-lactam synthon method bypasses this by utilizing a highly strained four-membered ring that undergoes rapid nucleophilic ring-opening when exposed to a C-13 lithium alkoxide[1].

The Role of Substituents
  • N-Benzoyl Group: Present in both the standard Ojima lactam and the acetate variant, the N-benzoyl group is critical. It acts as an electron-withdrawing group, activating the lactam carbonyl for nucleophilic attack and subsequently migrating to form the N-benzoyl amide of the final Paclitaxel side chain[1].

  • C-3 Protecting Group (The Point of Divergence): To ensure the correct cis stereochemistry during the initial cycloaddition synthesis of the lactam, the C-3 hydroxyl must be protected[1]. The choice of this protecting group—typically a Triethylsilyl (TES), Triisopropylsilyl (TIPS), or an Acetyl (OAc) group—dictates the downstream deprotection strategy and influences the kinetic resolution during coupling[2].

MechanisticPathway Baccatin 7-TES-Baccatin III Base LHMDS / THF (-45°C) Baccatin->Base Alkoxide C-13 Lithium Alkoxide Base->Alkoxide Coupled Protected Taxoid Intermediate Alkoxide->Coupled Nucleophilic Attack Lactam β-Lactam Intermediate (3-OAc or 3-TES) Lactam->Coupled Ring Opening Deprotect Chemoselective Deprotection Coupled->Deprotect Product Final Taxoid (Paclitaxel) Deprotect->Product

Mechanistic pathway of the β-lactam ring-opening coupling reaction with baccatin III.

Comparative Performance Data

The selection between a standard TES-protected β-lactam and (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate hinges on a trade-off between coupling kinetics and deprotection orthogonality.

Table 1: Performance Comparison of β-Lactam Intermediates

Performance MetricStandard Ojima Lactam (3-TES)(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (3-OAc)
Protecting Group Triethylsilyl (TES) etherAcetyl (OAc) ester
Steric Bulk HighLow
Coupling Kinetics Moderate (Requires precise temperature control to overcome steric hindrance)Fast (Reduced steric bulk at C-3 accelerates nucleophilic attack)
Kinetic Resolution Excellent (Bulky TIPS/TES groups maximize asymmetric bias during coupling)Moderate (Lower steric repulsion reduces enantiomer differentiation)
Deprotection Orthogonality High: Cleaved via fluoride sources (TASF, HF-pyridine) without affecting core acetatesLow: Requires base hydrolysis, which risks cleaving the essential C-4 and C-10 acetates on baccatin III
Primary Application Commercial API Manufacturing (Paclitaxel)Impurity Profiling, Custom Analog Synthesis, Research

Causality Insight: Research demonstrates that the kinetic resolution of racemic β-lactams coupled with baccatins is highly dependent on steric interactions. The repulsive interactions between a bulky 3-silyl group of the lactam and the baccatin core substantially increase the asymmetric bias, favoring highly selective coupling[2]. The smaller acetate group in CAS 146924-93-8 reduces this bias but accelerates the raw reaction rate.

Experimental Workflows & Protocols

To guarantee reproducibility, the following protocol outlines the coupling of a β-lactam intermediate to baccatin III. This system is designed to be self-validating through strict temperature controls and in-process monitoring.

Protocol: Ring-Opening Coupling and Isolation

Reagents Required:

  • 7-TES-baccatin III (1.0 eq)

  • β-Lactam intermediate (e.g., (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate) (1.2 eq)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Acetic Acid in THF (Quenching agent)

Step-by-Step Methodology:

  • Preparation of the Alkoxide (Self-Validating Step):

    • Dissolve 7-TES-baccatin III in anhydrous THF under a strict argon atmosphere to prevent moisture-induced quenching of the base.

    • Cool the reaction vessel to -45 °C using a dry ice/acetonitrile bath.

    • Causality: Temperature control is critical. Temperatures above -30 °C risk epimerization of the baccatin core at C-7, while temperatures below -50 °C drastically reduce the solubility of the alkoxide.

    • Dropwise add LHMDS. Stir for 15 minutes. The bulky nature of LHMDS ensures selective deprotonation at the C-13 hydroxyl rather than nucleophilic attack on the core esters[3].

  • Lactam Addition & Ring Opening:

    • Add the β-lactam intermediate dropwise as a solution in THF.

    • Maintain the reaction at -45 °C for 1 hour.

    • Causality: The N-benzoyl group activates the lactam. If using the acetate-protected lactam, the reaction will reach completion faster than the TES variant due to reduced steric hindrance at the C-3 position.

  • In-Process Control (IPC):

    • Withdraw a 10 µL aliquot, quench in methanol, and analyze via HPLC. The complete disappearance of the 7-TES-baccatin III peak validates the successful formation of the coupled intermediate.

  • Quenching and Isolation:

    • Quench the reaction at -45 °C by adding 10% acetic acid in THF.

    • Causality: Immediate acidic quenching neutralizes the highly basic lithium alkoxide. If the reaction is warmed before quenching, the base will catalyze the hydrolysis of the newly formed C-13 ester or the C-10 acetate.

    • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

LactamSelection Start Target Taxoid Synthesis Paclitaxel Paclitaxel (N-Bz, 3'-OH) Start->Paclitaxel Docetaxel Docetaxel (N-Boc, 3'-OH) Start->Docetaxel TES_Lactam TES-Protected Ojima Lactam (High Orthogonality) Paclitaxel->TES_Lactam Standard Route Ac_Lactam 3-OAc-Protected Lactam (Kinetic Advantage) Paclitaxel->Ac_Lactam Alternative Route Boc_Lactam N-Boc, 3-EE/TES Lactam (Acid Labile) Docetaxel->Boc_Lactam

Decision tree for selecting β-lactam intermediates based on target taxoid and orthogonality.

Downstream Processing: The Orthogonality Challenge

The primary reason the standard TES-protected Ojima lactam remains the commercial standard over (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is deprotection orthogonality .

Once the lactam is coupled to the baccatin core, the C-3 protecting group (now the 2'-position of the Paclitaxel side chain) must be removed to yield the active drug.

  • With the TES-protected lactam: The silyl ether is smoothly cleaved using fluoride reagents (such as TASF or HF-pyridine)[3]. Fluoride specifically targets the silicon-oxygen bond, leaving the critical C-4 and C-10 acetate groups of the baccatin core completely untouched.

  • With the Acetate-protected lactam: The 2'-acetate must be removed via hydrolysis. Because the baccatin core also contains acetates at C-4 and C-10, achieving chemoselective hydrolysis of only the 2'-acetate without degrading the core is synthetically treacherous. Consequently, this intermediate is generally reserved for specialized analog synthesis, global deprotection/re-acetylation strategies, or as an analytical standard for impurity profiling.

References
  • Source: wikipedia.
  • Source: wikipedia.
  • Title: (3R,4S)
  • Source: nih.

Sources

Validation

A Comparative Guide to the Structural Validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. The stereochemistry of active pharmaceutical ingredients (APIs) and their synthetic intermediates profoundly influences their biological activity.[1] This guide provides an in-depth comparison of analytical methodologies for the structural validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate, a critical intermediate in the synthesis of vital drugs like Paclitaxel.[2] We will focus on the definitive nature of X-ray crystallography and contrast its capabilities with complementary spectroscopic techniques.

The core challenge lies in confirming the trans relationship between the C3 acetate and C4 phenyl groups on the β-lactam ring, and establishing the absolute (3R,4S) configuration. This guide is structured to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

Part 1: X-ray Crystallography: The Unambiguous Standard

Single-crystal X-ray crystallography stands as the definitive method for elucidating absolute stereochemistry.[1][3] Unlike other techniques that infer structure from properties in solution, crystallography provides a direct, high-resolution visualization of the atomic arrangement in the solid state.[4][5] The resulting three-dimensional electron density map offers an irrefutable depiction of molecular geometry, bond lengths, and bond angles, making it the gold standard for structural validation.[6]

The Crystallographic Validation Workflow: A Self-Validating System

The power of X-ray crystallography lies in its rigorous, multi-step process where the quality of the outcome at each stage is dependent on the success of the previous one. This inherent logic provides a high degree of confidence in the final structure.

cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Validation crystal_growth 1. Crystal Growth (Slow Evaporation/Vapor Diffusion) crystal_mount 2. Crystal Selection & Mounting (Goniometer Head) crystal_growth->crystal_mount data_collection 3. X-ray Diffraction Data Collection (Rotation Method) crystal_mount->data_collection data_processing 4. Data Processing (Integration & Scaling) data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods) data_processing->structure_solution refinement 6. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 7. Validation & CIF Generation (checkCIF) refinement->validation

Caption: Workflow for X-ray Crystallography Validation.

Experimental Protocol: X-ray Crystallography

Causality: The goal is to produce a single, well-ordered crystal, as the quality of the diffraction pattern is directly proportional to the internal order of the crystal lattice.[1]

  • Crystal Growth (The Critical Prerequisite):

    • Method: Dissolve the purified (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane). Employ slow evaporation by leaving the vial partially open in a vibration-free environment, or use vapor diffusion by placing the solution vial inside a larger sealed chamber containing a more volatile anti-solvent.

    • Rationale: Slow solvent evaporation or diffusion allows molecules to organize gradually into a well-ordered lattice, which is essential for obtaining sharp diffraction spots. The ideal crystal should be >0.1 mm in all dimensions.[1]

  • Crystal Mounting:

    • Method: Under a microscope, select a single, defect-free crystal and mount it on a cryo-loop attached to a goniometer head. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K).

    • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in higher-quality diffraction data.[7]

  • Data Collection:

    • Method: The mounted crystal is centered in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[4] The crystal is rotated through a series of angles, and the resulting diffraction patterns are recorded on an area detector.[8]

    • Rationale: Collecting data over a wide range of orientations ensures that a complete, three-dimensional representation of the diffraction pattern is captured. The choice of X-ray source can be critical; a copper source is often preferred for determining the absolute structure of light-atom organic compounds.[4]

  • Data Processing:

    • Method: Specialized software is used to integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity of each reflection. The data is scaled and corrected for experimental factors.

    • Rationale: This step converts the visual diffraction spots into a numerical dataset that represents the reciprocal lattice of the crystal.

  • Structure Solution and Refinement:

    • Method: For small molecules, direct methods or Patterson functions are used to solve the phase problem and generate an initial electron density map.[1][8] An atomic model is built into this map and then refined using least-squares methods to best fit the experimental diffraction intensities.

    • Rationale: Refinement is an iterative process that optimizes the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in an accurate molecular model.

  • Structure Validation:

    • Method: The final structural model is rigorously validated using the checkCIF service provided by the International Union of Crystallography (IUCr).[9][10] This generates a report that flags any potential issues with bond lengths, angles, crystal packing, or the overall quality of the refinement.

    • Rationale: This independent, automated check ensures the structural model is chemically reasonable and meets established crystallographic standards, providing trustworthiness and authoritative grounding.[11][12] The final validated data is compiled into a Crystallographic Information File (CIF).

Part 2: Complementary Spectroscopic Validation Methods

While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other techniques that are more accessible or provide information about the molecule's behavior in solution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of diastereomers in solution.[1][13] The key diagnostic for the cis/trans isomerism in β-lactams is the vicinal coupling constant (³J) between the protons at the C3 and C4 positions.[13]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Stereochemical Analysis dissolve 1. Dissolve Sample (1-10 mg in CDCl₃) filter 2. Filter into NMR Tube dissolve->filter shim 3. Shim Magnetic Field filter->shim acquire_1d 4. Acquire ¹H NMR Spectrum shim->acquire_1d identify_peaks 5. Identify C3-H & C4-H Signals acquire_1d->identify_peaks measure_j 6. Measure ³J Coupling Constant identify_peaks->measure_j assign_stereo 7. Assign Stereochemistry (trans for 3R,4S) measure_j->assign_stereo

Caption: Workflow for NMR-based Stereochemistry Determination.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. Ensure the sample is fully dissolved to achieve magnetic field homogeneity.[13]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Identify the doublet signals corresponding to the protons at C3 and C4 of the azetidinone ring.

  • Stereochemical Assignment: Measure the vicinal coupling constant (³J) between these two protons.

    • Expected Result for (3R,4S)-trans: A small coupling constant, typically in the range of 2-3 Hz , is indicative of a trans relationship.

    • Contrast with (3R,4R)-cis: The corresponding cis isomer would exhibit a larger coupling constant, typically 5-6 Hz .[13] This clear difference provides strong evidence for the relative stereochemistry.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

While MS alone cannot determine stereochemistry, its coupling with chromatography and its high sensitivity make it an indispensable tool for confirming molecular identity and purity.[14][15] High-resolution mass spectrometry (HRMS) provides an exact mass, which in turn confirms the elemental composition.

prep 1. Sample Preparation (Dilute Solution) hplc 2. HPLC Separation (Purity Check) prep->hplc esi 3. Electrospray Ionization (ESI) hplc->esi ms1 4. MS1 Scan (Confirm Molecular Ion) esi->ms1 ms2 5. MS/MS Fragmentation (Structural Confirmation) ms1->ms2

Caption: Workflow for HPLC-MS Structural Confirmation.

Experimental Protocol: HPLC-MS

  • Sample Preparation: Prepare a dilute solution of the compound in an appropriate mobile phase, such as acetonitrile/water.[16]

  • Chromatographic Separation: Inject the sample onto an HPLC system with a suitable column (e.g., C18) to confirm the purity of the sample.

  • Mass Spectrometry Analysis:

    • Method: Analyze the eluent by electrospray ionization tandem mass spectrometry (ESI-MS/MS).[15] First, acquire a full scan (MS1) to identify the protonated molecular ion [M+H]⁺.

    • Confirmation: Isolate the molecular ion and perform collision-induced dissociation (CID) to obtain a fragmentation spectrum (MS2).

    • Rationale: The molecular ion confirms the molecular weight. The fragmentation pattern provides a structural fingerprint, offering corroborating evidence of the compound's identity by showing characteristic losses (e.g., the acetate group) or cleavage of the β-lactam ring.[15]

Part 3: Objective Comparison of Validation Techniques

The choice of analytical technique depends on the specific question being asked. For absolute stereochemical validation, there is a clear hierarchy, but for overall characterization, a combination of methods is superior.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output Unambiguous 3D structure, absolute stereochemistry[1]Connectivity, relative stereochemistry (in solution)[1][13]Molecular formula (HRMS), structural fragments[14][17]
Sample Requirement High-quality single crystal (>0.1 mm)[1]1-25 mg in solution[1]Microgram to milligram quantities[1]
Key Advantage Definitive assignment of absolute configurationProvides information on molecular dynamics in solution[1][18]High sensitivity, confirms molecular weight and formula[15][16]
Key Limitation Crystal growth can be a significant barrier[1][8]Indirectly determines absolute configuration; lower resolution[6]Provides no direct stereochemical information
Measurement Time Hours to days[1]Minutes to hoursMinutes

Conclusion: An Integrated Approach to Trustworthiness

For the definitive validation of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate , single-crystal X-ray crystallography is the unequivocal gold standard. It provides direct, visual evidence of the absolute three-dimensional structure, leaving no room for ambiguity.

However, a truly robust and trustworthy validation package relies on a multi-faceted, orthogonal approach. The relative stereochemistry determined by the ³J coupling constant in ¹H NMR should be consistent with the trans configuration observed in the crystal structure. Furthermore, the molecular weight and formula confirmed by high-resolution mass spectrometry provide an essential identity check. By integrating these techniques, researchers can construct a self-validating system where the data from each method corroborates the others, ensuring the highest level of scientific integrity for this critical pharmaceutical intermediate.

References

  • Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18. Available at: [Link]

  • Sun, C., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry, 50(3), 408-413. Available at: [Link]

  • Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H- 13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters. Available at: [Link]

  • Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18. Available at: [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Available at: [Link]

  • Li, Q., et al. (2015). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. Chemical Communications. Available at: [Link]

  • ResearchGate. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Available at: [Link]

  • Eötvös Loránd University. Comparison of NMR and X-ray crystallography. Available at: [Link]

  • ResearchGate. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]

  • IUCr Journals. (2009). Structure validation in chemical crystallography. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • International Science Council. (n.d.). International Union of Crystallography (IUCr). Available at: [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • University of Padua. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available at: [Link]

  • National Institutes of Health. (2024). Unconventional approaches for chiral resolution. Available at: [Link]

  • ResearchGate. (2009). Structure validation in chemical crystallography. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Michigan State University. (2025). Getting Crystals Your Crystallographer Will Treasure. Available at: [Link]

  • PubMed. (2009). Structure validation in chemical crystallography. Available at: [Link]

  • PubMed. (1987). Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • National Institutes of Health. (2021). Structural Insights for β-Lactam Antibiotics. Available at: [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Available at: [Link]

  • SciSpace. (2005). X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs. Available at: [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • PubMed. (2011). Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance. Available at: [Link]

  • NextSDS. (n.d.). (3R,4S)-2-OXO-4-PHENYLAZETIDIN-3-YL ACETATE. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antibacterial screening of some novel n-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives. Available at: [Link]

  • PubChem. (n.d.). (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone. Available at: [Link]

  • Bioinformaticlong. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

  • Chemsrc. (2025). (1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate. Available at: [Link]

  • National Institutes of Health. (2024). 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. Available at: [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacte. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate proper disposal procedures

As a critical beta-lactam intermediate in the semi-synthesis of paclitaxel (Taxol) and related taxane derivatives, (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate (CAS: 146924-93-8) requires stringent handling and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical beta-lactam intermediate in the semi-synthesis of paclitaxel (Taxol) and related taxane derivatives, (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate (CAS: 146924-93-8) requires stringent handling and disposal protocols. Because this compound bridges the gap between raw chemical synthesis and active pharmaceutical ingredient (API) manufacturing, improper disposal not only risks regulatory non-compliance but also poses acute laboratory safety hazards.

This guide provides a self-validating, mechanistically grounded framework for the safe operational handling and disposal of this intermediate, ensuring compliance with global environmental standards, including the US EPA and local regulatory equivalents [1][2].

Mechanistic Causality: The "Why" Behind the Hazards

To safely dispose of any chemical, we must first understand its structural vulnerabilities. Do not treat this intermediate as generic organic waste; its reactivity profile demands specific environmental controls.

  • Beta-Lactam Ring Strain: The four-membered azetidin-2-one ring is highly strained.

  • Electrophilic Activation: The N-benzoyl group withdraws electron density from the amide bond, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.

  • The Causality of Disposal Hazards: If waste solutions containing this intermediate are mixed with strong nucleophiles (e.g., primary amines), strong acids, or strong bases, the molecule undergoes rapid, exothermic ring-opening hydrolysis or aminolysis. In a sealed waste carboy, this uncontrolled degradation generates localized heat and potential off-gassing, leading to dangerous over-pressurization.

Quantitative Data & Waste Categorization

Before executing disposal protocols, verify the physical parameters of the waste stream. The table below summarizes the critical data required for proper waste segregation.

Property / ParameterValue / SpecificationOperational Implication for Disposal
Chemical Name (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetateTarget compound for Taxol side-chain synthesis.
CAS Registry Number 146924-93-8Required for manifest tracking and inventory logging.
Molecular Weight 309.32 g/mol Relevant for calculating stoichiometric quenching.
Physical State Solid (Crystalline powder)High risk of aerosolization; do not dry-sweep spills.
Solubility Soluble in DCM, EtOAc; Insoluble in H₂ODictates the choice of decontamination solvent.
Waste Categorization EPA Characteristic Waste (if mixed)Must be routed to high-temperature incineration [2].

Step-by-Step Disposal Protocols (Self-Validating Systems)

Under the OSHA Laboratory Standard [1], all personnel must adhere to strict chemical hygiene plans. The following methodologies incorporate "self-validation" steps—built-in checks to confirm the procedure was executed successfully.

Protocol A: Liquid Waste (Reaction Mother Liquors)

Reaction solutions often contain unreacted catalysts or nucleophiles. They must be stabilized before being added to bulk waste containers.

  • Quenching: Transfer the mother liquor to a quenching flask. Slowly add a mild aqueous buffer (e.g., saturated sodium bicarbonate or dilute acetic acid) while stirring to neutralize any residual reactive species.

  • pH Verification: Test the aqueous layer with universal indicator paper. Adjust until the pH reads strictly between 6.0 and 8.0.

  • Solvent Segregation: Separate the organic layer. If the reaction utilized dichloromethane (DCM) or chloroform, transfer the waste to the Halogenated Organic Waste carboy. If ethyl acetate or THF was used, transfer to the Non-Halogenated carboy.

  • Self-Validation Check: After capping the waste carboy, observe the container for 5 minutes in the fume hood. A lack of bulging, heat generation, or off-gassing validates that the quench was successful and the beta-lactam ring is stable for transport.

Protocol B: Solid Waste (Powders, Vials, and Contaminated PPE)
  • Containment: Place all contaminated weigh boats, spatulas, and empty vials into a puncture-resistant, sealable hazardous waste bag inside a fume hood.

  • Sealing and Labeling: Seal the bag completely and attach a hazardous waste label specifying "Toxic Organic Solid - Contains Beta-Lactam Derivatives."

  • Self-Validation Check: Weigh the sealed waste container before transferring it to the EHS collection point. Log the exact mass disposed against your starting inventory. A strict mass-balance calculation validates that no active pharmaceutical intermediate has been unaccounted for or lost to the environment.

Protocol C: Emergency Spill Response
  • Aerosol Prevention: If the solid powder is spilled on the bench or floor, do not sweep it dry. Lightly mist an inert absorbent pad with isopropanol and gently place it over the powder to suppress dust.

  • Collection: Use a non-sparking scoop to transfer the dampened absorbent and powder into a solid hazardous waste bin.

  • Decontamination: Wipe the spill area thoroughly with an isopropanol-soaked microfiber cloth, followed by a standard soap and water wash.

  • Self-Validation Check: Shine a handheld 254 nm UV lamp over the decontaminated surface. The highly conjugated N-benzoyl and phenyl groups of this molecule strongly absorb UV light. The absence of dark, absorbing spots under the lamp confirms that the surface is 100% decontaminated.

Waste Segregation Workflow

To prevent incompatible chemical mixing, follow the visual workflow below for routing all waste streams associated with this intermediate.

G Source Waste Source: (3R,4S)-1-Benzoyl-2-oxo- 4-phenylazetidin-3-YL acetate Solid Solid Waste (Powder, PPE, Vials) Source->Solid Liquid Liquid Waste (Reaction Solutions) Source->Liquid Spill Accidental Spill (Bench/Floor) Source->Spill SolidBin Hazardous Solid Waste Container Solid->SolidBin OrgWaste Non-Halogenated Organic Waste Liquid->OrgWaste Non-Chlorinated Solvents HalWaste Halogenated Organic Waste Liquid->HalWaste Chlorinated Solvents Spill->SolidBin Absorbents & Cleanup Incineration High-Temperature Incineration OrgWaste->Incineration HalWaste->Incineration SolidBin->Incineration

Figure 1: Waste segregation and disposal workflow for beta-lactam intermediates.

Regulatory Compliance & Environmental Impact

Because this compound is a synthetic precursor to a highly potent cytotoxic drug (paclitaxel), it must never be disposed of via aqueous drain systems or standard municipal trash.

Under the Resource Conservation and Recovery Act (RCRA) [2], while the pure intermediate may not carry a specific "U" or "P" listed waste code, it is routinely mixed with characteristic hazardous solvents (e.g., ignitable ethyl acetate or toxic dichloromethane) during processing. Therefore, the entire mixture must be manifested as hazardous waste and routed exclusively to EPA-compliant high-temperature incineration facilities. Incineration ensures the complete thermal destruction of the strained beta-lactam ring and the aromatic framework, preventing active pharmaceutical contamination of groundwater systems.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." United States Environmental Protection Agency. URL:[Link]

Handling

Personal protective equipment for handling (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Comprehensive Safety & Operational Guide: Handling (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate in Pharmaceutical Synthesis As a Senior Application Scientist, I recognize that the synthesis of complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl Acetate in Pharmaceutical Synthesis

As a Senior Application Scientist, I recognize that the synthesis of complex active pharmaceutical ingredients (APIs) demands not only chemical precision but uncompromising safety protocols. (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS No. 146924-93-8) is a critical, highly purified intermediate used to construct the C13 ester side chain of paclitaxel[1]. This specific side chain is absolutely essential for paclitaxel's cytotoxic activity—specifically its ability to bind to β-tubulin and stabilize microtubules during cell division[1][2].

Because this intermediate is highly lipophilic and features a reactive β-lactam (azetidinone) ring, it presents unique occupational hazards. This guide provides causally-driven, step-by-step safety and operational protocols to ensure secure handling from receiving to disposal.

Causal Risk Assessment & Hazard Profile

To handle a chemical safely, you must understand why it is dangerous. The hazard profile of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is dictated by its molecular structure:

  • High Lipophilicity: The presence of benzoyl and phenyl groups makes the compound highly soluble in lipids[1]. Causality: If the powder contacts bare skin, it can rapidly penetrate the lipid-rich stratum corneum, entering the systemic circulation.

  • Chemical Reactivity: The strained 4-membered azetidinone (β-lactam) ring acts as a potent acylating agent. Causality: In vivo, unintended exposure can lead to covalent binding with biological proteins, potentially triggering severe sensitization, allergic dermatitis, or respiratory irritation.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling highly reactive, lipophilic pharmaceutical intermediates. The following self-validating PPE system must be employed.

Table 1: Quantitative & Qualitative PPE Parameters

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Nitrile (Outer ≥8 mil, Inner 4 mil).Nitrile offers superior resistance to the organic solvents (e.g., DCM, THF) used to dissolve this lipophilic intermediate. Double-gloving ensures the inner barrier remains intact if the outer glove is compromised.
Respiratory N95/P100 Particulate Respirator or PAPR.The compound is a fine, off-white powder[3]. Respiratory protection prevents the inhalation of aerosolized acylating dust, which can cause severe mucosal sensitization.
Body Protection Tyvek® or Polyethylene-coated lab coat with tight cuffs.Traditional woven cotton coats allow fine dust to penetrate. A non-woven, coated barrier prevents lipophilic powder from reaching the skin.
Eye Protection Splash-proof chemical goggles + Face shield.Protects the highly absorptive mucous membranes of the eyes from both reactive dust during weighing and solvent splashes during solubilization.

Operational Plan: Step-by-Step Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Phase 1: Pre-Weighing & Transfer

  • Validation Check: Verify negative pressure in the Class II Type B2 Biological Safety Cabinet or dedicated powder weighing hood using a digital magnehelic gauge or a visual flow indicator (e.g., flutter strip). Do not open the container without confirmed inward airflow.

  • Preparation: Line the weighing surface with anti-static, disposable bench paper to prevent the fine powder from adhering to the stainless steel surface.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate. Weigh the exact stoichiometric amount required for the baccatin III coupling reaction[4].

  • Containment: Seal the weighing vessel (e.g., a septum-capped vial) inside the hood before transporting it to the reaction fume hood.

Phase 2: Solubilization & Reaction Setup

  • Solvent Introduction: Transfer the sealed vial to a primary chemical fume hood. Inject the chosen anhydrous organic solvent (typically dichloromethane or tetrahydrofuran) directly through the septum using a Luer-lock syringe.

  • Causality: By solubilizing the powder in a closed system, you eliminate the risk of aerosolizing the reactive β-lactam dust into the operator's breathing zone.

  • Coupling: Proceed with the esterification/coupling to the 10-deacetyl-baccatin III core under inert atmosphere (Nitrogen/Argon)[4].

Spill & Disposal Plan

Because of its environmental toxicity and biological reactivity, any spill must be neutralized and disposed of as hazardous pharmaceutical waste.

Step-by-Step Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Do Not Sweep: Never use a brush or broom, as this will aerosolize the lipophilic powder.

  • Wet-Wipe Method: Dampen absorbent pads with a low-volatility solvent (e.g., isopropanol or a mild surfactant solution) and gently place them over the spilled powder.

  • Wipe & Seal: Wipe from the outside of the spill toward the center. Place all contaminated pads into a hazardous waste bag and seal it immediately.

Table 2: Waste Disposal Parameters

Waste StreamClassificationDisposal Protocol
Solid Waste (Gloves, bench paper, empty vials)Trace Chemotherapy / API WastePlace in a rigid, puncture-proof, clearly labeled hazardous waste container. Must undergo high-temperature incineration to break down the stable aromatic rings.
Liquid Waste (Reaction filtrates, solvent washes)Halogenated / Non-Halogenated Organic WasteSegregate based on solvent type. Do not mix with aqueous waste. Store in grounded, vented HPLC waste carboys for specialized chemical disposal.

Workflow Visualization

G Start Solid Compound (CAS: 146924-93-8) Weighing Weighing & Transfer (Powder Hood / Isolator) Start->Weighing PPE Donned & Flow Verified Solubilization Solubilization (Fume Hood + Closed System) Weighing->Solubilization Sealed Transfer Spill Spill Protocol (Wet-Wipe, No Sweeping) Weighing->Spill If Powder Spilled Reaction Coupling Reaction (Baccatin III Core) Solubilization->Reaction Liquid Phase Injection Solubilization->Spill If Liquid Spilled Disposal Waste Disposal (High-Temp Incineration) Reaction->Disposal Reaction Waste Spill->Disposal Cleanup Waste

Caption: Safe handling, operational workflow, and spill containment for azetidinone derivatives.

References

  • National Center for Biotechnology Information (NCBI). "Paclitaxel". StatPearls - NCBI Bookshelf, 2023. Available at: [Link]

  • MDPI. "Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel". Molecules, 2023, 28(22), 7517. Available at: [Link]

  • Wikipedia. "Paclitaxel: Synthesis and Side Chain Addition". Wikimedia Foundation. Available at: [Link]

Sources

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